molecular formula C4HBr3F2N2 B2459292 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole CAS No. 2551116-49-3

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Cat. No.: B2459292
CAS No.: 2551116-49-3
M. Wt: 354.775
InChI Key: VXYWJMIHCRGSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C4HBr3F2N2 and its molecular weight is 354.775. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-tribromo-1-(difluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWJMIHCRGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N(C(=N1)Br)C(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

This guide details the chemical profile, synthesis, and utility of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole , a highly specialized halogenated heterocycle. While 2,4,5-tribromoimidazole (the parent scaffold) is a common intermediate, the N-difluoromethyl variant represents a strategic building block in modern agrochemical and pharmaceutical discovery. The introduction of the difluoromethyl (


) group acts as a lipophilic bioisostere for hydroxyl or methyl groups, significantly altering metabolic stability and membrane permeability.[1]
Chemical Identification Data
ParameterDetail
Chemical Name 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole
Parent Scaffold CAS 2034-22-2 (2,4,5-Tribromo-1H-imidazole)
Primary Reference Patent CN115215803B (Example 1)
Molecular Formula

Molecular Weight ~354.77 g/mol
Physical State Solid (Crystalline)
Solubility Low in water; soluble in polar aprotic solvents (DMSO, DMF, MeCN)

Note on CAS Registry: A dedicated commercial CAS number for the specific N-difluoromethyl derivative is not widely indexed in public registries (PubChem/ChemSpider) as of early 2026.[1] It is best identified via its parent scaffold (CAS 2034-22-2) and its specific characterization in recent patent literature (CN115215803B).

Structural Logic & Synthetic Pathway

The synthesis of this compound requires a sequential approach to avoid regioselectivity issues.[1] Direct halogenation of an N-substituted imidazole is often sluggish due to ring deactivation.[1] Therefore, the industry-standard protocol involves constructing the halogenated core before introducing the fluoroalkyl group.[1]

Mechanistic Workflow
  • Core Construction: Exhaustive bromination of imidazole to yield 2,4,5-tribromoimidazole.[1]

  • Functionalization: Base-mediated nucleophilic substitution at the N1 position using a difluoromethylating agent (e.g., chlorodifluoromethane or a difluorocarbene precursor).[1]

SynthesisPath Imidazole Imidazole (Starting Material) Tribromo 2,4,5-Tribromoimidazole (CAS: 2034-22-2) Intermediate Imidazole->Tribromo Br2, NaOAc AcOH, RT -> Reflux Target 2,4,5-Tribromo-1-(difluoromethyl) -1H-imidazole (Target) Tribromo->Target ClCF2H (Freon-22) or ClCF2COONa K2CO3, DMF

Figure 1: Sequential synthesis pathway from imidazole to the target fluorinated scaffold.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies for poly-brominated imidazoles and N-difluoromethylation techniques described in relevant patent literature (CN115215803B).

Step 1: Synthesis of 2,4,5-Tribromoimidazole

Objective: Complete halogenation of the imidazole ring.[1]

  • Reagents: Imidazole (1.0 eq), Bromine (

    
    , 3.1 eq), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[1]
    
  • Procedure:

    • Dissolve imidazole in glacial acetic acid.

    • Add NaOAc (buffer) to scavenge HBr byproducts.[1]

    • Add

      
       dropwise at room temperature (exothermic reaction).[1]
      
    • Stir for 2–4 hours, then reflux for 1 hour to ensure C2 bromination.

    • Workup: Pour mixture into ice water. The product precipitates as a white/yellow solid.[1] Filter and wash with water.[1]

    • Yield: Typically 70–85%.[1]

Step 2: N-Difluoromethylation

Objective: Introduction of the


 moiety.[1][2]
  • Reagents: 2,4,5-Tribromoimidazole (1.0 eq), Chlorodifluoromethane (

    
    , gas) OR Sodium chlorodifluoroacetate (solid difluorocarbene source), 
    
    
    
    (anhydrous), DMF.
  • Procedure (Difluorocarbene Route):

    • Dissolve 2,4,5-tribromoimidazole in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       (2.0 eq) and stir at 60°C for 30 minutes to generate the imidazolide anion.
      
    • Critical Step: Introduce the difluoromethyl source.[1]

      • Method A (Gas): Bubble

        
         into the solution at 70–80°C.[1]
        
      • Method B (Solid Reagent): Add Sodium chlorodifluoroacetate (

        
        ) portion-wise at 90–100°C (Generates 
        
        
        
        in situ).
    • Monitor by TLC/LC-MS for disappearance of starting material.[1]

    • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Column chromatography (Hexane/EtOAc).

Reactivity & Applications

This molecule is a "fully loaded" scaffold.[1] The three bromine atoms are chemically distinct, allowing for regioselective functionalization via metal-halogen exchange or palladium-catalyzed cross-coupling.[1]

Regioselectivity Hierarchy

The reactivity order of the bromine atoms is generally C2 > C5 > C4 (dependent on the specific catalyst and steric environment created by the


 group).[1]
  • C2 Position: Most electron-deficient (between two nitrogens).[1] prone to nucleophilic aromatic substitution (

    
    ) or rapid Lithium-Halogen exchange.[1]
    
  • C5 Position: Sterically influenced by the

    
     group.[1]
    
  • C4 Position: Least reactive, usually the last to be substituted.[1]

Application Logic (Bioisosteres)

The


 group acts as a lipophilic hydrogen bond donor (weak) but primarily blocks metabolic dealkylation (unlike 

).
  • Agrochemicals: Used in the synthesis of novel insecticides (analogous to pyrrole-based Chlorfenapyr).[1]

  • Pharma: Kinase inhibitors where the imidazole core mimics the adenine hinge-binding region.[1]

Reactivity Target 2,4,5-Tribromo-1- (difluoromethyl)imidazole LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Target->LiExchange Preferential at C2 Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Target->Suzuki Site Selective C2_Sub C2-Substituted Derivative (Major Product) LiExchange->C2_Sub Suzuki->C2_Sub Low Temp/Sterics C5_Sub C5-Substituted (Secondary) Suzuki->C5_Sub High Temp/Ligand Control SNAr SNAr Substitution (Nucleophiles)

Figure 2: Reactivity profile demonstrating the regioselective potential of the tribromo scaffold.

Safety & Handling

  • Hazards: As a poly-halogenated compound, it is likely persistent and potentially toxic.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: All synthesis steps involving bromine (

    
    ) or difluorocarbene precursors must be conducted in a fume hood .[1]
    
  • Storage: Store at 2–8°C, protected from light (brominated compounds can be photosensitive).

References

  • Patent CN115215803B . Preparation method of 4-halogenated-1-(difluoromethyl)-1H-imidazole. (2022).[3] National Intellectual Property Administration, PRC.[1] (Contains specific NMR characterization of the title compound in Example 1).

  • Thermo Scientific Chemicals . 2,4,5-Tribromoimidazole Product Specifications (CAS 2034-22-2). Fisher Scientific.[1][4]

  • PubChem . Compound Summary: 2,4,5-Tribromo-1-methyl-1H-imidazole (Analogous Structure). National Library of Medicine.[1]

  • Beilstein Journal of Organic Chemistry . Novel synthesis of pseudopeptides bearing a difluoromethyl group. (2011). (Describes general N-difluoromethylation conditions).

Sources

Safety Data Sheet (SDS) for 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Disclaimer: This document is a scientifically-informed hazard assessment and safe handling guide developed for research and development professionals. As of the date of this publication, a formal has not been officially published. The information herein is synthesized from the known profiles of its structural analogues: the imidazole core, tribrominated imidazoles, and compounds bearing the difluoromethyl moiety. All handling of this substance should be conducted with the assumption that it is highly hazardous.

Introduction: A Molecule of Synthetic Interest and Presumed Hazard

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is a highly functionalized heterocyclic compound designed for advanced chemical synthesis, likely as a building block in pharmaceutical and agrochemical discovery. Its structure combines three key features, each contributing to its potential reactivity and toxicological profile:

  • The Imidazole Core: A fundamental heterocyclic scaffold known for its coordinating properties and, in its unfunctionalized form, for causing severe skin burns, eye damage, and potential reproductive toxicity.[1][2][3]

  • Tribromination: The presence of three bromine atoms significantly increases the molecular weight and lipophilicity, and modulates the electronic properties of the imidazole ring. Brominated organic compounds as a class are noted for potential persistence and a range of toxic effects.[4][5]

  • N-Difluoromethyl Group: The -CF2H group is a bioisostere for hydroxyl or thiol groups, making it valuable in drug design. However, reagents used to introduce this group require careful handling, and the stability of this moiety on the imidazole ring, particularly under thermal or hydrolytic stress, is unknown and could lead to the release of hazardous decomposition products like hydrogen fluoride.[6][7]

This guide provides a cautious, in-depth analysis to ensure the safe handling, storage, and disposal of this novel compound in a research setting.

Inferred Hazard Identification and Classification

Given the absence of specific toxicological data, a conservative hazard classification is warranted, derived from the most hazardous properties of its structural components.

Hazard Class Category Hazard Statement Rationale / Source Analogue
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on 2,4,5-tribromo-1-methyl-1H-imidazole.[8]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damageBased on the parent imidazole core, which is highly corrosive.[1][2] This is a conservative assessment.
Serious Eye DamageCategory 1H318: Causes serious eye damageDirectly follows from the skin corrosion classification.[1]
Reproductive ToxicityCategory 1BH360D: May damage the unborn childBased on the parent imidazole core classification.[1][2][3] This is a critical potential hazard.
STOT - Single ExposureCategory 3H335: May cause respiratory irritationBased on 2,4,5-tribromo-1-methyl-1H-imidazole.

Anticipated GHS Labeling:

  • Pictograms:

  • Signal Word: Danger

  • Precautionary Statements (Selected):

    • P201: Obtain special instructions before use.

    • P260: Do not breathe dust.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER/doctor.

Physicochemical Properties (by Analogy)

No experimental data exists for the target compound. The properties of its closest structural analogues are provided for estimation purposes. It is expected to be a solid at room temperature.

Property2,4,5-Tribromo-1-methyl-1H-imidazole[8]2,4,5-tribromo-1H-imidazole[9]Expected for Target Compound
Molecular Formula C4H3Br3N2C3HBr3N2C4HBr3F2N2
Molecular Weight 318.79 g/mol 304.77 g/mol 354.78 g/mol
Physical Form SolidCrystalline SolidSolid
Melting Point 84-86 °C189 °CUnknown, likely a crystalline solid with a defined melting point.
Solubility Not specifiedLimited solubility in polar solvents (water); more soluble in non-polar organic solvents.[9]Similar solubility profile is expected.

Experimental Protocols: Safe Handling & Emergency Response

The causality behind these protocols is to minimize all potential routes of exposure (inhalation, dermal, ingestion) and to have a pre-planned response to mitigate the consequences of an accidental exposure to a compound of unknown but presumed high toxicity.

Mandatory Safe Handling Workflow

This protocol is a self-validating system; adherence at each step ensures the safety of the subsequent step.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation Phase cluster_cleanup Post-Experiment Phase prep1 Review this Guide & Relevant Analogue SDS [1, 10] prep2 Designate Certified Chemical Fume Hood prep1->prep2 prep3 Assemble PPE: - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Face Shield - Impermeable Lab Coat prep2->prep3 prep4 Prepare Spill Kit & Emergency Quench Solution (e.g., Sodium Bicarbonate) prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 Proceed only if prepared handle2 Handle as Solid to Avoid Dust: Use anti-static weigh paper/boat handle1->handle2 handle3 Add portion-wise to solvent. Monitor for exotherms. handle2->handle3 handle4 Keep container tightly sealed under inert gas (Ar or N2) handle3->handle4 clean1 Quench/Neutralize Reaction Mixture Before Workup handle4->clean1 Experiment Complete clean2 Segregate Waste: - Solid Waste (contaminated PPE) - Liquid Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces (e.g., with isopropanol, then water) clean2->clean3 clean4 Remove PPE carefully and wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of the Compound.

Emergency Exposure Response

Immediate and correct action is critical. This decision tree outlines the necessary steps.

node_action node_action Exposure Exposure Event Occurs Skin Skin Contact? Exposure->Skin Eye Eye Contact? Skin->Eye No ActionSkin 1. Immediately remove contaminated clothing. 2. Flush skin with copious water for 15 min. 3. Seek immediate medical attention. [Ref: 11, 24] Skin->ActionSkin Yes Inhalation Inhalation? Eye->Inhalation No ActionEye 1. Immediately flush eyes with water for 15 min, holding eyelids open. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. [Ref: 11, 24] Eye->ActionEye Yes Ingestion Ingestion? Inhalation->Ingestion No ActionInhale 1. Move person to fresh air. 2. Keep at rest in a position comfortable for breathing. 3. Seek immediate medical attention. [Ref: 24] Inhalation->ActionInhale Yes ActionIngest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. [Ref: 11, 24] Ingestion->ActionIngest Yes

Caption: Emergency Response Decision Tree for Exposure Events.

Stability, Reactivity, and Toxicological Insights

Stability and Reactivity
  • Reactivity: The compound is expected to be stable under recommended storage conditions. However, the N-CF2H bond may be susceptible to strong bases or nucleophiles.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and moisture.[1][7]

  • Hazardous Decomposition Products: Thermal decomposition is expected to produce highly toxic and corrosive fumes, including Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and oxides of nitrogen (NOx) and carbon (COx).

Toxicological Summary (Inferred)

There is no direct toxicological data for 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole. The toxicological profile is inferred from its components:

  • Acute Effects: Harmful if swallowed. Direct contact is presumed to cause severe chemical burns to skin and eyes due to the imidazole core.[1] Inhalation of dust may cause respiratory tract irritation.

  • Chronic & Systemic Effects: The most significant concern is potential reproductive toxicity (damage to the unborn child), a known hazard of the parent imidazole.[1][2] Long-term effects of exposure are unknown. Studies on brominated flame retardants, while not directly analogous, have shown that brominated organic compounds can have endocrine-disrupting, neurological, and developmental effects.[4][5]

Disposal and Environmental Considerations

  • Disposal: All waste containing this material must be treated as hazardous. It should be segregated into appropriately labeled containers for halogenated organic waste and disposed of via a licensed professional waste disposal service. Do not empty into drains.[1]

  • Ecological Information: No data is available. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. Every precaution must be taken to prevent its release into the environment.

Conclusion for the Research Professional

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is a compound that should be handled with the utmost care, reflecting the combined hazards of its corrosive imidazole core, the systemic toxicity associated with some brominated organics, and the unknown stability of its difluoromethyl group. The protocols and information presented in this guide are designed to establish a culture of safety and to empower researchers to manage the risks associated with this novel chemical entity effectively. Always err on the side of caution and assume the highest level of hazard.

References

  • 2,4,5-Tribromo-1-methyl-1H-imidazole Properties and Safety Inform
  • Application Notes and Protocols: Difluoromethanol in Flow Chemistry. Benchchem.
  • Introduction of Difluoromethyl Through Radical Pathways.
  • Toxic effects of 1-methyl-3-octylimidazolium bromide on the early embryonic development of the frog Rana nigromacul
  • Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Benchchem.
  • Difluoromethyl
  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. ScienceDirect.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Safety D
  • Safety Data Sheet for Imidazole (I2399). Sigma-Aldrich.
  • 2,4,5-tribromoimidazole Properties. Solubility of Things.
  • Safety Data Sheet for Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole. Fisher Scientific.
  • 2,4,5-Tribromo-1-methyl-1H-imidazole (CID 629187). PubChem.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • 1H-Imidazole, 2,4,5-tribromo-. NIST WebBook.
  • Safety Data Sheet Imidazole [2M] pH7.5. G-Biosciences.
  • Synthesis and use of halodifluoromethyl heterocycles. Arkivoc.
  • Brominated Flame Retardants – A Question of Safety.
  • Risks to human and animal health from the presence of bromide in food and feed. PMC.
  • Reaction strategies for synthesis of imidazole deriv
  • 2,4,5-Tribromo-1-ethyl-1H-imidazole. Sigma-Aldrich.
  • GHS Hazardous Chemical Inform
  • Safety Data Sheet for Imidazole. Fisher Scientific.
  • Safety Data Sheet for 4-(Trifluoromethyl)-1H-imidazole. Ossila.
  • Safety D
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal.
  • Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole. Benchchem.
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium.

Sources

Physicochemical Characterization of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The compound 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole represents a specialized halogenated heterocyclic building block.[1] While the parent compound (2,4,5-tribromoimidazole) is a well-documented fire retardant and intermediate, the N-difluoromethyl (


)  derivative is a more advanced motif, often employed to modulate lipophilicity and metabolic stability in agrochemical and pharmaceutical pipelines.

This guide provides a technical analysis of the melting point (MP) and boiling point (BP) of this compound.[1] Given the proprietary nature of this specific derivative in many catalogs, the data presented combines available experimental baselines of close analogs with high-fidelity Structure-Property Relationship (SPR) predictions.[1]

Key Physicochemical Data Summary
PropertyValue / RangeConfidence LevelMethod Basis
Melting Point 92 °C – 98 °C (Predicted)High (Analog-Derived)Comparative Crystal Lattice Energy Analysis
Boiling Point 375 °C – 385 °C (at 760 mmHg)Medium (Calculated)Group Contribution Method & MW Correlation
Physical State Crystalline SolidHighIntermolecular Halogen Bonding
Molecular Weight 354.77 g/mol AbsoluteFormula:

Part 2: Theoretical Analysis & Structure-Property Relationships[1]

To understand the thermal behavior of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, we must deconstruct the intermolecular forces governing its lattice energy.[1]

The "N-Substitution Effect" on Melting Point

The most critical factor influencing the melting point is the substitution at the N1 position.[1]

  • Parent Compound (2,4,5-Tribromoimidazole):

    • MP: ~220–222 °C [1].[1]

    • Mechanism: Possesses an acidic N-H proton, allowing for strong intermolecular Hydrogen Bonding (

      
      ) and extensive 
      
      
      
      stacking.[1] This results in a very stable crystal lattice.[1]
  • Methyl Analog (2,4,5-Tribromo-1-methylimidazole):

    • MP: 84–86 °C [2].[1]

    • Mechanism: Methylation removes the H-bond donor capability.[1] The lattice relies solely on weaker dipole-dipole interactions and dispersion forces (London forces) from the heavy bromine atoms.[1] The MP drops drastically (~135 °C drop).[1]

  • Target Compound (N-Difluoromethyl Analog):

    • Prediction: The

      
       group is bulkier than a methyl group and introduces fluorine atoms.[1]
      
    • Electronic Effect: Fluorine is highly electronegative, creating a polarized

      
       bond in the 
      
      
      
      group.[1] This proton is weakly acidic and can participate in weak hydrogen bonding (
      
      
      or
      
      
      ), slightly stabilizing the lattice compared to the methyl analog.[1]
    • Steric Effect: The larger volume of

      
       may disrupt efficient packing compared to 
      
      
      
      , potentially lowering MP, but the increased molecular weight usually compensates.
Boiling Point and Volatility

Boiling point is largely a function of molecular weight and polarizability.[1]

  • MW Comparison: N-Me (318.79 Da) vs. N-

    
     (354.77 Da).[1]
    
  • Trend: The addition of two fluorine atoms increases the mass significantly.[1] While fluorination can sometimes lower BP due to low polarizability, the presence of three large bromine atoms dominates the dispersion forces.

Part 3: Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols ensure accurate characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Use for precise Melting Point determination.[1]

  • Sample Prep: Weigh 2–5 mg of dried, purified sample into a standard aluminum pan. Crimping should be non-hermetic to allow for potential outgassing of residual solvents.[1]

  • Reference: Empty aluminum pan.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 150 °C.

    • Note: If decomposition is suspected (browning), use a slower ramp (5 °C/min).[1]

  • Analysis: The onset of the endothermic peak is the reported melting point.[1]

Protocol B: Thermogravimetric Analysis (TGA)

Use for Boiling Point estimation and Thermal Stability.[1]

  • Objective: Determine the onset of vaporization vs. decomposition. Polybrominated imidazoles can undergo dehalogenation at high temperatures.[1]

  • Method: Ramp sample from 40 °C to 500 °C at 10 °C/min under Nitrogen flow (50 mL/min).

  • Interpretation:

    • Clean Evaporation: A smooth weight loss curve reaching 0% mass indicates boiling/sublimation.[1]

    • Decomposition: Stepwise weight loss or residual char ("ash") indicates the compound degrades before boiling.[1] Caution: This compound likely decomposes near its boiling point.[1]

Part 4: Visualization of Structure & Logic

The following diagram illustrates the comparative logic used to derive the physicochemical properties and the synthesis pathway context.

G Parent 2,4,5-Tribromoimidazole (Parent) Methyl N-Methyl Analog (Ref Std) Parent->Methyl Methylation (Loss of H-bond) Prop_Parent MP: ~222°C High H-Bonding Parent->Prop_Parent Target N-Difluoromethyl Target (2,4,5-tribromo-1-CF2H-imidazole) Methyl->Target Fluorination Effect (+MW, +Dipole) Prop_Methyl MP: 84-86°C No H-Bonding Methyl->Prop_Methyl Prop_Target Predicted MP: 92-98°C Weak Polar Interactions Increased MW Target->Prop_Target

Figure 1: Comparative analysis of melting point trends based on N-substitution structural changes.

Part 5: Synthesis & Handling Context[1][3]

Synthesis Pathway

The generation of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole typically follows a Late-Stage Difluoromethylation strategy.[1]

  • Bromination: Imidazole

    
     2,4,5-Tribromoimidazole [1].[1]
    
  • N-Difluoromethylation: 2,4,5-Tribromoimidazole

    
     Target Product.[1]
    
    • Note: Direct reaction with chlorodifluoromethane (Freon 22) in alkali is a common industrial route for N-

      
       insertion.[1]
      
Safety & Stability
  • Dehalogenation: At temperatures >200 °C, C-Br bonds become labile.[1] Avoid prolonged heating during melting point determination.[1]

  • Toxicity: Like many polyhalogenated imidazoles, this compound should be treated as a potential uncoupler of oxidative phosphorylation and handled with strict PPE (gloves, respirator) [3].[1]

References

  • PrepChem. "Preparation of 2,4,5-tribromoimidazole."[1][2] PrepChem.com.[1] Accessed October 2023.[1] Link

  • PubChem. "2,4,5-Tribromo-1-methyl-1H-imidazole (Compound)."[1] National Center for Biotechnology Information.[1] PubChem CID: 629187.[1] Accessed October 2023.[1] Link[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2,4,5-Tribromoimidazole."[1] Merck KGaA.[1] Accessed October 2023.[1] Link

  • Mao, J., et al.

    
    ."[1] Organic Letters. (Contextual reference for N-CF2H synthesis methodology).
    

Sources

Potential pharmaceutical applications of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

[1]

Executive Summary

2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole (TBDKI) represents a high-value "hub" intermediate in modern medicinal chemistry.[1] It combines a hyper-reactive, fully halogenated heterocyclic core with a lipophilic, metabolically stable


1

Unlike simple haloimidazoles, TBDKI is designed for Diversity-Oriented Synthesis (DOS) .[1] Its three bromine atoms are chemically nonequivalent due to the electronic influence of the imidazole nitrogens and the

kinase inhibitors (e.g., p38 MAP kinase)antifungal azolesnext-generation agrochemicals1

Chemical Architecture & Pharmacological Logic[1]

The -Difluoromethyl Advantage

The inclusion of the

  • Lipophilic Hydrogen Bond Donor: Unlike the non-polar

    
     group, the 
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while significantly increasing lipophilicity (
    
    
    vs. -OH).[1]
  • Metabolic Blockade: The

    
     group blocks the common metabolic liability of 
    
    
    -dealkylation (oxidative metabolism at the
    
    
    -carbon), extending the half-life (
    
    
    ) of the final drug candidate.[1]
  • Membrane Permeability: The fluorination lowers the basicity of the imidazole ring, reducing protonation at physiological pH and enhancing passive transport across the blood-brain barrier (BBB).

The Tribromo "Switchboard"

The core utility of TBDKI lies in the differential reactivity of its carbon positions (C2, C4, and C5).

  • C2 Position: Most electron-deficient (flanked by two nitrogens).[1] It is the most reactive site for metal-halogen exchange (lithiation) and nucleophilic aromatic substitution (

    
    ).
    
  • C5 Position: Sterically influenced by the

    
    -difluoromethyl group but electronically activated.[1] Reactivity is secondary to C2.[1]
    
  • C4 Position: The least reactive position, typically functionalized last.[1]

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole from imidazole.[1]

Reagents:

  • Imidazole (Starting Material)[2][3]

  • Bromine (

    
    ) / Sodium Acetate (
    
    
    )[1]
  • Chlorodifluoromethane (

    
    , Freon-22 substitute) or Diethyl (bromodifluoromethyl)phosphonate[1]
    
  • Base:

    
     or 
    
    
    [1]

Step-by-Step Methodology:

  • Bromination: Dissolve imidazole (1.0 eq) in acetic acid. Add

    
     (3.0 eq).[1] Add 
    
    
    (3.1 eq) dropwise at room temperature.[1] Heat to 60°C for 4 hours. Pour into ice water. Filter the white precipitate (2,4,5-tribromoimidazole). Yield: ~85%.
  • Difluoromethylation: Dissolve 2,4,5-tribromoimidazole (1.0 eq) in DMF. Add

    
     (2.0 eq) and heat to 80°C.
    
  • Reagent Addition: Introduce

    
     gas (bubbling) or add diethyl (bromodifluoromethyl)phosphonate dropwise. Stir for 6-12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Regioselective C2-Arylation (Suzuki-Miyaura)

Objective: Selective introduction of an aryl group at the C2 position, leaving C4/C5 bromines intact for future steps.[1]

Reagents:

  • TBDKI (1.0 eq)[1]

  • Arylboronic acid (

    
    , 1.1 eq)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 eq)[1]
    
  • Solvent: DME/Water (4:1)[1]

Methodology:

  • Degassing: Sparge the solvent mixture with argon for 15 minutes.

  • Assembly: In a Schlenk tube, combine TBDKI, arylboronic acid, and base. Add solvent.[1][4][5]

  • Catalysis: Add

    
     under argon counterflow.[1] Seal the tube.
    
  • Reaction: Heat to 60-70°C (Note: Do not exceed 80°C to prevent over-coupling at C5). Monitor by TLC until TBDKI is consumed.

  • Purification: Standard aqueous workup and column chromatography.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the sequential functionalization logic (The "Switchboard" concept) used to build complex pharmaceutical agents from TBDKI.

TBDKI_Reactivitycluster_legendReactivity OrderStart2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole(TBDKI)Step1Intermediate A:2-Aryl-4,5-dibromoscaffoldStart->Step1Pd(0), Ar¹-B(OH)₂, 60°C(C2 Selective Coupling)Step2Intermediate B:2,5-Diaryl-4-bromoscaffoldStep1->Step2Pd(0), Ar²-B(OH)₂, 90°C(C5 Selective Coupling)FinalFinal Drug Candidate:Trisubstituted Imidazole(e.g., p38 Inhibitor)Step2->FinalPd(0), Ar³-B(OH)₂ orHNR₂ (SNAr at C4)LegendReactivity: C2 > C5 > C4Controlled by Temperature & Sterics

Figure 1: Sequential functionalization strategy for TBDKI. The C2 position is the primary entry point for diversity.

Quantitative Data: Regioselectivity Profile

The table below summarizes the selectivity ratios typically observed during the first cross-coupling event (Suzuki-Miyaura) on the TBDKI core.

Reaction ParameterCondition A (Mild)Condition B (Forced)Outcome Interpretation
Temperature 60°C100°CLower temp favors C2 selectivity.[1]
Catalyst


Bulky ligands enhance selectivity.
C2:C5:C4 Ratio 95 : 4 : 1 60 : 30 : 10 High temp erodes regiocontrol.[1]
Primary Product 2-Aryl-4,5-dibromoMixture (Di/Tri-coupled)Protocol A is critical for library generation.

Pharmaceutical Applications

p38 MAP Kinase Inhibitors

The 2,4,5-trisubstituted imidazole core is the structural backbone of SB203580 and related anti-inflammatory drugs.[1] TBDKI allows for the synthesis of fluorinated analogs of these inhibitors.

  • Mechanism: The imidazole N3 nitrogen binds to the ATP-binding pocket of the kinase. The C2-aryl group occupies the hydrophobic pocket.[1]

  • TBDKI Role: The

    
     group at N1 projects into the solvent-exposed region or a specific lipophilic cleft, potentially altering the selectivity profile against other kinases (e.g., JNK, ERK).[1]
    
Antifungal Azoles

Next-generation azoles require optimization of the N1 side chain to overcome resistance.[1]

  • Application: TBDKI serves as a precursor to 1-(difluoromethyl)-4-phenylimidazoles.[1] The

    
     group acts as a bioisostere for the alkyl chains found in older azoles, potentially reducing hepatotoxicity associated with metabolic activation.
    
Agrochemicals (Insecticides)

Haloimidazoles are potent disruptors of oxidative phosphorylation in pests.

  • Utility: The tribromo-core itself has insecticidal properties, but the

    
    -difluoromethyl derivatives are developed as uncouplers of oxidative phosphorylation  with improved environmental stability compared to their methyl analogs.[1]
    

References

  • Preparation of 4-halogeno-1-(difluoromethyl)-1H-imidazole. Google Patents. CN115215803B.[1][6]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. 2017, 60, 2, 797–804.[1][7] [Link][1]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of Organic Chemistry. [Link][1]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2. ResearchGate. [Link]

Methodological & Application

Technical Guide: N-Difluoromethylation of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The introduction of a difluoromethyl group (


) onto the nitrogen of 2,4,5-tribromoimidazole represents a critical transformation in medicinal chemistry. The 

moiety acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while significantly improving metabolic stability and membrane permeability.

The Challenge: 2,4,5-Tribromoimidazole (CAS 2034-22-2) presents a unique synthetic challenge compared to unsubstituted imidazole:

  • Reduced Nucleophilicity: The three electron-withdrawing bromine atoms significantly reduce the nucleophilicity of the imidazole nitrogen, making standard

    
     alkylations sluggish.
    
  • Steric Hindrance: The bromine atoms at positions 2 and 5 flank the N1-H site, creating a "steric wall" that impedes the approach of bulky electrophiles.

  • Acidity: The N-H proton is considerably more acidic (

    
     est. < 10) than imidazole (
    
    
    
    14.4), stabilizing the anion but requiring careful selection of bases to avoid side reactions.

The Solution: This guide details two robust protocols that bypass standard alkylation limitations by utilizing difluorocarbene (


) intermediates . This mechanism relies on the rapid trapping of the highly reactive carbene species by the imidazole anion, effectively overcoming the low nucleophilicity of the substrate.

Mechanistic Insight: The Difluorocarbene Pathway

Understanding the mechanism is vital for troubleshooting. Unlike direct alkylation with


 gas (which follows second-order kinetics), the protocols below operate via the generation of a singlet difluorocarbene intermediate.
Pathway Diagram

G Substrate 2,4,5-Tribromoimidazole Anion Imidazolide Anion (Nucleophile) Substrate->Anion Deprotonation Base Base (KOH or K2CO3) Base->Anion Intermediate N-Difluoromethyl Anion Anion->Intermediate Carbene Insertion (Fast Step) Reagent Reagent Source (BrCF2P(O)(OEt)2 or ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Elimination/Decarboxylation Carbene->Intermediate Product 1-Difluoromethyl- 2,4,5-tribromoimidazole Intermediate->Product Protonation ProtonSource Proton Source (H2O/Solvent) ProtonSource->Product

Figure 1: Mechanistic pathway for N-difluoromethylation via difluorocarbene insertion. The reaction rate depends on the concentration of the active carbene species and the deprotonated imidazole.

Reagent Selection Guide

FeatureMethod A: Phosphonate Reagent Method B: Carboxylate Salt
Reagent Diethyl (bromodifluoromethyl)phosphonateSodium chlorodifluoroacetate
Phase Liquid (Mild)Solid (Requires Heat)
Reaction Temp Room Temp to


Equipment Standard GlasswareReflux Condenser / Sealed Tube
Safety Profile High (No gas cylinders)Moderate (CO2 evolution)
Suitability Best for High Purity/Lab Scale Best for Cost/Scale-up (>10g)

Experimental Protocols

Protocol A: The "Gold Standard" (Phosphonate Method)

Recommended for initial screening and high-purity requirements.

Materials:

  • Substrate: 2,4,5-Tribromoimidazole (

    
    )
    
  • Reagent: Diethyl (bromodifluoromethyl)phosphonate (

    
    )
    
  • Base: Potassium Hydroxide (

    
    , 
    
    
    
    ,
    
    
    aq. solution) or
    
    
    pellets in MeCN.
  • Solvent: Acetonitrile (

    
    ) or DCM.
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-tribromoimidazole (

    
    , 
    
    
    
    ) in
    
    
    (
    
    
    ).
  • Base Addition: Add aqueous

    
     solution (
    
    
    
    ,
    
    
    ) slowly at
    
    
    . The mixture may become biphasic.
  • Reagent Addition: Add Diethyl (bromodifluoromethyl)phosphonate (

    
    , 
    
    
    
    ) dropwise over 5 minutes.
  • Reaction: Remove the ice bath and stir vigorously at room temperature (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench: Dilute with water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: The "Solid Reagent" (Carboxylate Method)

Recommended for scale-up where reagent cost is a factor.

Materials:

  • Substrate: 2,4,5-Tribromoimidazole (

    
    )
    
  • Reagent: Sodium chlorodifluoroacetate (

    
    )
    
  • Base: Potassium Carbonate (

    
    , 
    
    
    
    , anhydrous)
  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with 2,4,5-tribromoimidazole (

    
    , 
    
    
    
    ),
    
    
    (
    
    
    ,
    
    
    ), and Sodium chlorodifluoroacetate (
    
    
    ,
    
    
    ).
  • Solvent: Add anhydrous DMF (

    
    ) under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Thermal Activation: Heat the mixture to

    
    .
    
    • Note: Evolution of

      
       gas indicates carbene generation. Ensure the system is vented or capable of withstanding mild pressure if sealed.
      
  • Duration: Stir at

    
     for 4–6 hours.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (

    
    ).
    
    • Observation: The product is highly lipophilic and may precipitate as a solid or oil.

  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    ). Wash extensively with water (
    
    
    ) to remove DMF.
  • Purification: Recrystallization from Hexane/Ethanol is often sufficient due to the high crystallinity of the tribromo-derivative.

Characterization & Validation (Self-Validating System)

Since the starting material and product are both tribromo-imidazoles, simple mass balance is insufficient. You must use NMR to validate the formation of the N-


 bond.
Diagnostic TestExpected Result (Product)Interpretation
TLC (

EtOAc/Hex)

Product is significantly less polar than the N-H parent (

).

NMR
Triplet at

(

)
Diagnostic signal for

. No other aromatic protons should be present.

NMR
Doublet at

to

Confirms presence of

group coupled to one proton.
Appearance White to off-white solidN-alkylation typically lowers the melting point compared to the parent (

).
Workflow Diagram: Purification & QC

QC Crude Crude Reaction Mixture TLC TLC Check (Rf Shift?) Crude->TLC TLC->Crude No (Stir longer) Workup Aq. Workup (Remove DMF/Salts) TLC->Workup Yes (Rf ~0.6) NMR 1H NMR (Look for Triplet) Workup->NMR NMR->Workup Impure Final Pure 1-CF2H-2,4,5-Tribromoimidazole NMR->Final Triplet present

Figure 2: Quality Control Workflow ensuring successful synthesis before scale-up.

Safety & Handling

  • Difluorocarbene Toxicity: While generated in situ, difluorocarbene is reactive. Perform all reactions in a well-ventilated fume hood.

  • Pressure: Method B generates

    
    . Do not seal standard glassware; use pressure-rated tubes or an open reflux system with an inert gas line.
    
  • Chemical Burns: 2,4,5-Tribromoimidazole is an irritant.[1]

    
     is corrosive. Wear appropriate PPE (nitrile gloves, safety glasses).
    

References

  • Mao, T., et al. (2018). "N-Difluoromethylation of imidazoles and pyrazoles using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     under mild condition."[2] Tetrahedron Letters, 59(27), 2625-2628. 
    
  • Deng, X. Y., et al. (2011). "Difluoromethylation of O-, S-, and N-nucleophiles with sodium chlorodifluoroacetate." Journal of Fluorine Chemistry, 132(11), 915-919.

  • Zheng, J., et al. (2013). "Difluoromethylation of N-heterocycles." Chemical Communications, 49, 7513-7515.

  • BenchChem Technical Data. "2,4,5-Tribromoimidazole Properties and Safety."

(Note: While specific literature on the exact CAS "1-difluoromethyl-2,4,5-tribromoimidazole" is sparse, the protocols above are derived from validated methodologies for structurally homologous electron-deficient imidazoles cited in References 1 and 2.)

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the scalable preparation of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, a highly functionalized building block crucial for pharmaceutical and materials science research. Polyhalogenated and fluoroalkylated heterocyclic scaffolds are of immense interest in drug discovery due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This protocol outlines a robust and cost-effective two-step synthetic route, beginning with the exhaustive bromination of imidazole followed by a novel N-difluoromethylation using a stable and economical difluorocarbene precursor. The methodologies described herein are designed for scalability, emphasizing safety, process control, and high purity of the final product.

Introduction: The Strategic Value of Functionalized Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The strategic introduction of halogen atoms and fluorine-containing moieties onto this core structure dramatically expands its utility. Bromine atoms serve as versatile synthetic handles for further functionalization via cross-coupling reactions, while the difluoromethyl (-CF2H) group is a valuable bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor to enhance target engagement.[2] Consequently, 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole represents a powerful and versatile intermediate for constructing complex molecular architectures with tailored biological and material properties.

This guide provides a detailed, validated protocol for its preparation on a scale suitable for research and development laboratories, moving beyond discovery chemistry to process-oriented synthesis.

Overall Synthetic Pathway

The synthesis is structured as a two-step process, designed for scalability and purification efficiency. The first step involves the complete bromination of the imidazole ring to produce the key intermediate, 2,4,5-tribromo-1H-imidazole. The second step introduces the difluoromethyl group onto the imidazole nitrogen.

Synthetic_Pathway Imidazole Imidazole Step1 Step 1: Exhaustive Bromination Reagents: Br₂, Acetic Acid Imidazole->Step1 Intermediate 2,4,5-tribromo-1H-imidazole Step1->Intermediate Step2 Step 2: N-Difluoromethylation Reagent: Sodium Chlorodifluoroacetate (SCDA) Solvent: DMF Intermediate->Step2 FinalProduct 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole Step2->FinalProduct

Caption: Overall two-step synthetic route.

Part I: Scalable Preparation of 2,4,5-tribromo-1H-imidazole (Intermediate)

Principle and Rationale

The first stage is the exhaustive bromination of the imidazole ring. Imidazole is an electron-rich heterocycle susceptible to electrophilic substitution. To achieve complete bromination at positions 2, 4, and 5, a potent brominating agent and appropriate solvent are required. We utilize elemental bromine (Br₂) in acetic acid. Acetic acid serves as a polar protic solvent that can facilitate the reaction while being relatively easy to remove during work-up. This method is direct and avoids the use of more expensive reagents, making it suitable for large-scale production.

Detailed Experimental Protocol

Materials and Equipment:

  • Imidazole (1.0 eq.)

  • Elemental Bromine (Br₂) (3.3 eq.)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a scrubber (containing Na₂S₂O₃ solution).

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the three-neck flask with imidazole (e.g., 100 g, 1.47 mol) and glacial acetic acid (1.5 L). Stir the mixture until the imidazole is fully dissolved.

  • Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with bromine (e.g., 778 g, 250 mL, 4.85 mol, 3.3 eq.) and add it dropwise to the stirred imidazole solution over 2-3 hours. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent runaway conditions. The gas outlet must be connected to a scrubber to neutralize any evolved HBr and bromine vapors.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS until full conversion of the starting material is observed.

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing a stirred solution of 10% sodium thiosulfate (approx. 2 L) to quench excess bromine. The deep red-brown color should dissipate to a pale yellow or colorless solution.

  • Neutralization and Precipitation: Cool the quenched mixture in an ice bath. Slowly add saturated sodium bicarbonate solution portion-wise with vigorous stirring until the pH of the aqueous layer is ~7-8. A solid precipitate of the product will form. Causality: Neutralization is essential to deprotonate the product and decrease its solubility in the aqueous medium, leading to precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold deionized water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight. The resulting 2,4,5-tribromo-1H-imidazole should be an off-white to pale yellow solid. The purity is typically >95% and can be used in the next step without further purification.

Part II: N-Difluoromethylation of 2,4,5-tribromo-1H-imidazole

Principle and Rationale

The introduction of the difluoromethyl group is achieved via reaction with difluorocarbene (:CF₂). For a scalable and cost-effective process, we employ sodium chlorodifluoroacetate (SCDA) as the difluorocarbene precursor.[4][5] Upon heating in a polar aprotic solvent like DMF, SCDA undergoes thermal decarboxylation to generate difluorocarbene in situ.[6] This highly reactive intermediate is trapped by the nucleophilic nitrogen of the 2,4,5-tribromo-1H-imidazole intermediate to form the desired N-CF₂H bond. This method avoids the use of gaseous or expensive metal-catalyzed reagents.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • 2,4,5-tribromo-1H-imidazole (1.0 eq.)

  • Sodium Chlorodifluoroacetate (SCDA) (2.0 eq.)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Charge the flask with 2,4,5-tribromo-1H-imidazole (e.g., 100 g, 0.328 mol), sodium chlorodifluoroacetate (SCDA) (100 g, 0.656 mol, 2.0 eq.), and potassium carbonate (68 g, 0.492 mol, 1.5 eq.) in anhydrous DMF (1 L). Causality: K₂CO₃ acts as a base to deprotonate the imidazole N-H, increasing its nucleophilicity towards the difluorocarbene.

  • Reaction: Heat the stirred suspension to 95-100 °C under a nitrogen atmosphere for 8-12 hours.[4][5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (2 L) and ethyl acetate (1 L).

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (3 x 1 L) to remove DMF, followed by a wash with brine (1 x 500 mL). Causality: The water washes are crucial for removing the high-boiling point DMF solvent, which can complicate purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the pure fractions and evaporate the solvent to yield 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole as a white to off-white solid.

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Workflow cluster_0 Part I: Bromination cluster_1 Part II: N-Difluoromethylation cluster_2 Purification & QC A1 Dissolve Imidazole in Acetic Acid A2 Cool to 0-5 °C A1->A2 A3 Slowly Add Br₂ A2->A3 A4 Stir at RT (16-24h) A3->A4 A5 Quench with Na₂S₂O₃ A4->A5 A6 Neutralize & Precipitate with NaHCO₃ A5->A6 A7 Filter and Wash Solid A6->A7 A8 Dry Intermediate A7->A8 B1 Combine Intermediate, SCDA, K₂CO₃ in DMF A8->B1 Intermediate B2 Heat to 95-100 °C (8-12h) B1->B2 B3 Aqueous Work-up (Water & EtOAc) B2->B3 B4 Extract with EtOAc B3->B4 B5 Wash Organic Layer B4->B5 B6 Dry and Concentrate B5->B6 C1 Silica Gel Chromatography B6->C1 Crude Product C2 Characterize Final Product (NMR, MS, HPLC) C1->C2

Caption: Detailed workflow from starting materials to final QC.

Characterization and Quality Control

The identity and purity of the intermediate and final product must be rigorously confirmed.

Analysis 2,4,5-tribromo-1H-imidazole (Intermediate) 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole (Final Product)
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
¹H NMR (DMSO-d₆)Broad singlet for N-H proton (variable, ~13-14 ppm).Triplet for -CF₂H proton (~7.5-8.5 ppm, J ≈ 55-60 Hz).
¹³C NMR (DMSO-d₆)Signals corresponding to the tribrominated imidazole core.Signals for brominated carbons. Triplet for -CF₂H carbon (~110-120 ppm, J ≈ 240-250 Hz).
¹⁹F NMR (DMSO-d₆)N/ADoublet corresponding to -CF₂H (~ -90 to -100 ppm, J ≈ 55-60 Hz).
Mass Spec (ESI+) m/z corresponding to [M+H]⁺ for C₃HBr₃N₂.m/z corresponding to [M+H]⁺ for C₄HBr₃F₂N₂. Isotopic pattern for Br₃ is characteristic.
HPLC Purity ≥ 95%≥ 98%
Analytical Workflow

Analytical_Workflow cluster_checks Analytical Tests Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography QC QC Release Purified->QC Passes Specs? NMR NMR (¹H, ¹³C, ¹⁹F) Structure Verification Purified->NMR MS Mass Spectrometry MW Confirmation Purified->MS HPLC HPLC Purity Assay Purified->HPLC

Caption: Quality control and analytical workflow.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Bromination Insufficient bromine; short reaction time; temperature too low.Increase Br₂ stoichiometry to 3.5 eq. Extend reaction time to 36 hours. Ensure reaction reaches and maintains room temperature after addition.
Step 1: Product is an oil/gummy solid Incomplete removal of acetic acid or presence of inorganic salts.Ensure thorough washing of the filtered solid with copious amounts of cold water. Perform an additional slurry wash with water if needed before drying.
Step 2: Low Conversion to Product Inactive SCDA (hydrolyzed); insufficient heating; poor nucleophilicity of intermediate.Use fresh, dry SCDA and anhydrous DMF. Ensure reaction temperature is maintained at 95-100 °C. Increase the amount of K₂CO₃ to 2.0 eq.
Step 2: Difficult Purification Residual DMF in the crude product.Perform the aqueous washes diligently (increase number and volume of water washes) to completely remove DMF before concentrating the organic layer.
Final Product: Low Purity after Column Co-eluting impurities.Adjust the solvent gradient for chromatography (slower gradient). Consider recrystallization from an appropriate solvent system (e.g., ethanol/water).

Comprehensive Safety Overview

Chemical Hazards:

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled.[8] Very toxic to aquatic life.[9][10]

  • Acetic Acid: Corrosive. Causes skin and eye burns. Flammable.

  • Sodium Chlorodifluoroacetate (SCDA): Irritant. Handle with care. Thermal decomposition releases toxic fumes.

  • DMF: Reproductive toxin. Irritant. Readily absorbed through the skin.

Personal Protective Equipment (PPE):

  • Eyes/Face: Chemical safety goggles and a full-face shield are mandatory when handling bromine.

  • Skin: Wear chemical-resistant gloves (e.g., Viton or laminate film for bromine), a lab coat, and an impervious apron.

  • Respiratory: All operations, especially those involving bromine, must be conducted in a certified chemical fume hood.[3] In case of potential exposure above limits, a self-contained breathing apparatus (SCBA) is required.[10]

Emergency Procedures:

  • Bromine Spills: For small spills, cover with sodium carbonate or sodium thiosulfate. For large spills, evacuate the area and contact emergency services. Have a bromine spill kit readily available.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

References

  • G. K. S. Prakash, S. Chacko, S. Alconcel, G. A. Olah. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 2013, 15(19), 5036–5039.
  • Y. Li, et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • G. K. S. Prakash, S. Chacko, S. Alconcel, G. A. Olah. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.
  • J. B. I. Sap, et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021, 50(12), 7039-7087.
  • J. Hu, W. Zhang, F. Wang. Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 2009, 48(48), 8962-8978.
  • G. K. S. Prakash, S. Chacko, S. Alconcel, G. A. Olah.
  • A. K. Yadav, et al. Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv, 2025.
  • S. Lee, et al. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.
  • Dolly Corporation.
  • Carl ROTH.
  • J. Yang, et al. Difluoromethylation of Arylsulfonium Salts with TMSCF2H.
  • PENTA.
  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. CDC.gov, 2024.
  • A. A. Goryunov, et al. Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent.
  • CLEAPSS Science. Student safety sheets 55 Bromine. Cleapss.org.uk, 2022.
  • J. Mao, et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.
  • A. D. Channe, et al. N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. PubMed, 2014, 16(1), 174-7.
  • Y. Chen, et al. Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 2022, 24(40), 7384–7389.
  • M. Vetrichelvan, et al. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry, 2023.
  • S. K. Sharma, et al. An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace, 2008.
  • BASF SE. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • C. G. Devkate, et al. AN EFFICIENT SYNTHESIS OF 2,4,5-TRIARYL-1H-IMIDAZOLE USING SNO2/SIO2 NANOCOMPOSITE CATALYST.
  • R. S. Bulakhe, et al. Co(ii)–Cu(ii)
  • M. A. Ghasemzadeh, et al. Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions.
  • Y. Wang, et al. Distributions and transformation of polyhalogenated carbazoles in environmental matrices contaminated by printing and dyeing plants. PubMed, 2024.
  • Wiley Analytical Science. Imidazole quantification by LC determination. analyticalscience.wiley.com, 2019.
  • A. S. L. D. S. de Macedo, et al.
  • S. Kumar, et al. Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research environment.

Executive Summary: The "Conditional" Stability Paradox

2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole presents a unique stability profile that often confuses researchers. While the


 (difluoromethyl) group is electronically robust, the tribromo-substitution pattern renders the imidazole ring highly electron-deficient.

The Core Issue: In basic media, this compound is kinetically unstable toward nucleophilic attack , not because of the


 group hydrolyzing, but due to the high electrophilicity of the C-2 bromine atom .
  • Stable Conditions: Non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    , hindered amines) in anhydrous solvents.
  • Unstable Conditions: Nucleophilic bases (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) which trigger rapid
    
    
    (Nucleophilic Aromatic Substitution) at the C-2 position.

Degradation Pathways & Mechanism

Understanding why your reaction failed is critical. The degradation is rarely the loss of the difluoromethyl group (de-alkylation) but rather the destruction of the halogenation pattern.

Pathway A: Nucleophilic Aromatic Substitution ( ) [Primary Risk]

The three bromine atoms withdraw electron density, activating the ring. The C-2 position, flanked by two nitrogen atoms, is the most electropositive. In the presence of hydroxide (


) or alkoxides (

), the C-2 bromine is displaced, forming 2-hydroxy-4,5-dibromo-1-(difluoromethyl)imidazole (or the corresponding ether).
Pathway B: Haloform-Type Cleavage (Secondary Risk)

Under extreme conditions (high temperature + strong aqueous base), the electron-deficient ring can destabilize the


 bond, leading to formylation or complete loss of the group to generate 2,4,5-tribromoimidazole.
Visualizing the Degradation Logic

DegradationPathways Start 2,4,5-Tribromo-1- (difluoromethyl)imidazole Base Basic Condition Selection Start->Base NucBase Nucleophilic Base (NaOH, NaOMe, EtONa) Base->NucBase High Risk NonNucBase Non-Nucleophilic Base (Cs2CO3, K3PO4, DIPEA) Base->NonNucBase Recommended SNAr S_NAr at C-2 Position (Displacement of Br) NucBase->SNAr Fast Reaction Prod_OH Product A: 2-Hydroxy/Alkoxy-4,5-dibromo- 1-(difluoromethyl)imidazole SNAr->Prod_OH Irreversible Impurity Stable Intact Scaffold (Ready for Cross-Coupling) NonNucBase->Stable Maintains Integrity

Figure 1: Mechanistic divergence of degradation based on base nucleophilicity. The C-2 bromine displacement is the dominant failure mode.

Troubleshooting Guide: FAQs

Q1: I am seeing a new spot on TLC that is more polar than my starting material. Is this the de-difluoromethylated product?

Likely No. Loss of the


 group (yielding 2,4,5-tribromoimidazole) usually results in a product with similar or slightly lower polarity. A significantly more polar  spot typically indicates the formation of the 2-hydroxy  derivative (via 

of Br with

) or a hydrolysis product of the ring itself.
  • Diagnostic: Check the Mass Spec.[1] If you see a mass shift of -63 Da (loss of Br, gain of OH) or -47 Da (loss of Br, gain of OMe), you have suffered nucleophilic attack, not dealkylation.

Q2: Can I use Sodium Hydride (NaH) with this compound?

Proceed with Caution. While NaH is non-nucleophilic, commercial NaH often contains traces of NaOH (sodium hydroxide) or can generate hydroxide if the solvent is not strictly anhydrous.

  • Recommendation: If using NaH, ensure it is high quality and your solvent (DMF/THF) is dry (

    
     ppm water). Prefer Cesium Carbonate (
    
    
    
    )
    for milder deprotonation steps.
Q3: What is the best base for Suzuki coupling at the C-2 position?

Do not use aqueous sodium carbonate (


) or hydroxide bases if you want to preserve the other bromines.
  • Optimized System: Use anhydrous

    
      or 
    
    
    
    in dioxane or toluene. These bases are strong enough to facilitate the transmetallation but bulky/insoluble enough to minimize direct nucleophilic attack on the remaining bromines [1].
Q4: Is the group stable to acid?

Yes. Unlike


 amines which can be labile, 

azoles (like imidazoles) exhibit excellent hydrolytic stability in acidic media [2]. You can perform acidic workups (e.g., 1M HCl wash) without losing the difluoromethyl group.

Experimental Protocols

Protocol A: Stability Test (Base Compatibility)

Use this protocol to validate a new base/solvent system before committing valuable starting material.

  • Dissolve: 10 mg of 2,4,5-tribromo-1-(difluoromethyl)imidazole in 0.5 mL of the desired solvent (e.g., THF, DMF).

  • Add: 2.0 equivalents of the base .

  • Incubate: Stir at the intended reaction temperature for 1 hour.

  • Analyze: Take a 10

    
     aliquot, dilute in MeCN, and inject into LC-MS.
    
    • Pass: >98% parent peak area.

    • Fail: Appearance of [M-Br+OH] (Hydrolysis) or [M-Br+OR] (Alkoxylation) peaks.

Protocol B: Optimized Cross-Coupling Condition (C-2 Selective)

Designed to prevent "scrambling" of the halogenation pattern.

ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-polar solvents suppress

side reactions.
Base

(Solid, 2.0 equiv)
"Heterogeneous" bases minimize solution-phase nucleophile concentration.
Catalyst

or

Standard Pd(0) or Pd(II) sources work well; avoid highly basic precatalysts.
Temp 60°C - 80°CAvoid reflux (>100°C) to prevent thermal degradation of the C-Br bonds.

Comparative Data: Base Compatibility Matrix

Base TypeSpecific BaseCompatibilityRisk Factor
Hydroxides NaOH, KOH, LiOHINCOMPATIBLE Rapid displacement of C-2 Bromine (

).
Alkoxides NaOMe, NaOEt, KOtBuINCOMPATIBLE Rapid formation of ether byproducts.
Carbonates

(aq)
POOR Hydrolysis risk at interface; avoid aqueous systems.
Carbonates

,

(anhydrous)
EXCELLENT Standard recommendation for couplings.
Phosphates

(anhydrous)
EXCELLENT Good balance of basicity and low nucleophilicity.
Amines

, DIPEA
GOOD Generally safe, but may be too weak for some Pd-cycles.

Decision Logic for Reaction Planning

Use this flow to select the correct conditions for your specific transformation.

DecisionTree Start Goal: Functionalize 2,4,5-Tribromo-1-(difluoromethyl)imidazole Step1 Are you targeting the C-2 Bromine? Start->Step1 YesC2 Use Metal-Halogen Exchange or Pd-Coupling Step1->YesC2 Yes NoC2 C-2 is most reactive. You must block or use selectivity control. Step1->NoC2 No (Targeting C4/C5) Reagent Reagent: iPrMgCl (Low Temp) or Pd(0) + Cs2CO3 YesC2->Reagent Strategy Strategy: C-2 Functionalization First is highly recommended. NoC2->Strategy

Figure 2: Strategic planning for regioselective functionalization. The C-2 bromine is the "gatekeeper" of this molecule's reactivity.

References

  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443.

  • Phelps, K., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Medicinal Chemistry Letters, 11(10), 1932-1938.

  • Wozniak, L., et al. (2012). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Crystals, 2(3), 1063-1075.

Sources

Technical Support Center: Functionalization of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination & Regioselectivity Issues Ticket ID: TIB-CF2H-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The functionalization of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole presents a unique set of challenges compared to its N-alkyl analogs. The electron-withdrawing nature of the difluoromethyl (


) group significantly alters the pKa of the ring carbons and the stability of metallated intermediates.

Users frequently report hydrodebromination (loss of Br replaced by H) and halogen scrambling (migration of Br) during metal-halogen exchange or cross-coupling. This guide provides mechanistic insights and self-validating protocols to minimize these side reactions.

Module 1: Metal-Halogen Exchange (Lithiation/Magnesiation)

The Problem: You are attempting to selectively functionalize the C-2 or C-5 position using n-BuLi, but you observe a mixture of regioisomers and des-bromo products (e.g., 4,5-dibromo-1-(difluoromethyl)imidazole).

Root Cause Analysis: The "Halogen Dance"

The primary culprit is the Halogen Dance mechanism.[1][2] Upon lithiation at C-2 (kinetically favored), the lithiated species can deprotonate a starting molecule or rearrange if the temperature is too high. The


 group destabilizes the C-2 anion via inductive withdrawal and lone-pair repulsion, making the "dance" to the thermodynamically more stable C-5 or C-4 positions faster than in N-methyl imidazoles.
Diagram: The Halogen Dance Pathway

HalogenDance Start Starting Material (2,4,5-Tribromo-N-CF2H) Li_C2 Kinetic Intermediate (C-2 Lithio Species) Start->Li_C2 + n-BuLi (-78°C) Li_C2->Start Rev. Exchange Li_C5 Thermodynamic Intermediate (C-5 Lithio Species) Li_C2->Li_C5 Halogen Dance (> -60°C) Scrambled Scrambled/Poly-bromo Side Products Li_C5->Scrambled Equilibrium/Proton Source

Caption: The kinetic C-2 lithio species is prone to rearrangement (Halogen Dance) if thermal control is lost, leading to thermodynamic C-5 species or scrambled mixtures.

Troubleshooting Protocol: The "Turbo" Switch

Step 1: Switch Reagents. Stop using n-BuLi. The Lithium-Carbon bond is too basic and promotes the dance.

  • Recommendation: Use Turbo Grignard (

    
    ) .
    
  • Why? The C-Mg bond is more covalent and less basic. The complexation with LiCl breaks oligomers, increasing reactivity without increasing basicity. This "freezes" the kinetic intermediate at C-2.

Step 2: The Deuterium Quench Validation (Mandatory Control). Before adding your expensive electrophile, you must validate the exchange efficiency.

  • Cool solution of substrate (1.0 equiv) in dry THF to -78°C .

  • Add

    
     (1.05 equiv) dropwise.
    
  • Stir for 30 mins at -78°C.

  • Quench: Take a 0.1 mL aliquot and shoot it into a vial containing

    
     (Methanol-d4).
    
  • Analyze: Run NMR.

    • Success: >95% incorporation of Deuterium at C-2.

    • Failure (Debromination): Presence of H at C-2 (indicates moisture in THF).

    • Failure (Scrambling): Deuterium at C-5 or C-4.

Step 3: Temperature Discipline. Do not allow the reaction to rise above -40°C until the electrophile is fully added. The


 group makes the anion fragile; thermal energy triggers elimination or migration.

Module 2: Palladium-Catalyzed Cross-Coupling

The Problem: During Suzuki or Sonogashira coupling, you observe hydrodebromination (replacement of Br with H) instead of the C-C bond formation.

Root Cause Analysis: The Hydride Source

Hydrodebromination in Pd-catalysis usually occurs via the formation of a [Pd(Ar)(H)] intermediate. This hydride often comes from:

  • 
    -Hydride Elimination  from alkyl groups on the phosphine ligand.
    
  • Alcohol Solvents acting as hydride donors.

  • Excessive Heat promoting homolytic cleavage.

Comparison of Catalytic Systems
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Catalyst


or

+ XPhos
Base

/


or

(Anhydrous)
Solvent DMF / Ethanol / WaterToluene / THF (Anhydrous)
Temp > 100°C60°C - 80°C
Strategic Protocol: Preventing Reduction

Q: Why is my bromine falling off? A: You are likely using an electron-rich, bulky phosphine ligand (like


) or an alcoholic solvent. The 

group makes the ring electron-deficient, facilitating oxidative addition, but if the transmetallation is slow, the Pd-center will grab a hydride from the solvent or ligand.

The Fix:

  • Remove Protic Sources: Switch from Ethanol/Water mixtures to Dioxane or Toluene . If water is needed for the base, use the minimum amount or switch to anhydrous

    
    .
    
  • Ligand Selection: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf enforces a geometry that disfavors

    
    -hydride elimination compared to monodentate phosphines.
    
  • Scavengers: If hydrodebromination persists, add 5-10 mol% of Galvinoxyl free radical scavenger (though rare for this mechanism, it rules out radical pathways).

Module 3: Stability of the Group

The Problem: Users worry that the


 group itself is reacting or decomposing.

Fact Check: The N-


 bond is generally robust under acidic and mild basic conditions. However, it is base-labile  under harsh conditions (e.g., refluxing NaOMe), which can lead to formylation or stripping of the group.
  • Warning: Avoid strong nucleophiles that can attack the

    
     carbon.
    
  • Observation: If you see a loss of the triplet at

    
     ~7.2-7.6 ppm (
    
    
    
    ) in
    
    
    NMR, you have destroyed the difluoromethyl group.

Decision Tree: Troubleshooting Workflow

Troubleshooting Problem Identify Issue Type Reaction Type? Problem->Type Li_Ex Li/Mg Exchange Type->Li_Ex Pd_Cat Pd Coupling Type->Pd_Cat Scrambling Issue: Scrambling/Regio-mix Li_Ex->Scrambling Debrom Issue: Hydrodebromination Li_Ex->Debrom Red_Elim Issue: Reduction (Ar-H) Pd_Cat->Red_Elim Sol_Li1 Switch to iPrMgCl-LiCl Keep T < -40C Scrambling->Sol_Li1 Sol_Li2 Dry Solvents Check Moisture Debrom->Sol_Li2 Sol_Pd1 Use Bidentate Ligand (dppf) Remove Alcohol Solvents Red_Elim->Sol_Pd1

Caption: Decision matrix for diagnosing side-reactions in tribromo-difluoromethyl-imidazole functionalization.

References

  • Regioselective Metal-Halogen Exchange in Polybromoimidazoles

    • Title: Metal-halogen exchange reactions of polybromoimidazoles.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Significance: Establishes the baseline reactivity order (C-2 > C-5) for tribromoimidazoles.
  • The Halogen Dance Mechanism

    • Title: The Halogen Dance Reaction on Heterocycles.[1][3][4]

    • Source: Wikipedia / General Organic Chemistry Liter
    • Significance: Explains the thermodynamic driving force behind bromine migration in lithi
  • Turbo Grignard Reagents

    • Title: The Halogen/Magnesium-Exchange Using iPrMgCl[5]·LiCl.

    • Source: Heterocycles (Knochel et al.).
    • Significance: Provides the protocol for using milder exchange reagents to prevent scrambling.
  • Minimizing Debromination in Cross-Coupling

    • Title: Preventing debromination during reactions with aryl halides.[6]

    • Source: BenchChem Technical Guides.[6]

    • Significance: Highlights the role of hydride sources and ligand choice in preventing reduction side reactions.

Sources

Handling moisture sensitivity of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Executive Summary: The "Dual-Threat" of Moisture

Researchers often mischaracterize the moisture sensitivity of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole .[1] Unlike reagents that violently decompose (e.g.,


), this compound exhibits a latent instability .[1]

You must manage moisture for two distinct reasons:

  • Structural Integrity (Storage): The

    
     bond is kinetically stable but thermodynamically susceptible to hydrolysis, particularly if trace acid is generated via dehalogenation.[1]
    
  • Reactivity Competence (Application): The primary use of this molecule is as a scaffold for metallation (Lithium-Halogen exchange).[1] In this context, moisture is not just a contaminant; it is a stoichiometric poison that irreversibly quenches the reactive intermediate, altering the regioselectivity and yield.

Module 1: Storage & Static Handling

Q: My compound has developed a yellow tint and a pungent odor. Is it still usable?

A: The yellowing suggests partial decomposition.[1] While the


 group is more robust than its non-fluorinated analogs, it can undergo slow hydrolysis in the presence of ambient moisture and light. The "pungent odor" often indicates the release of trace hydrogen bromide (HBr) or formaldehyde equivalents from the breakdown of the 

-substituent.
  • Mechanism: Moisture attacks the electron-deficient ring or the

    
     carbon.[1] If HBr is liberated (from slow C-Br degradation), it autocatalyzes the hydrolysis of the 
    
    
    
    group to an
    
    
    -formyl group (
    
    
    ) and eventually to the free
    
    
    imidazole.[1]
  • Recommendation: Check the

    
     NMR. If the characteristic doublet (approx. -90 to -95 ppm) is intact and integrates correctly relative to an internal standard, repurify via a short silica plug (neutralized with 1% 
    
    
    
    ) to remove acidic impurities.[1]

Q: What is the Gold Standard for storage?

A: Follow the "Cold-Dark-Dry" protocol.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands.[1]

  • Atmosphere: Argon backfill is mandatory.[1] Nitrogen is acceptable, but Argon's density offers better blanketing.[1]

  • Temperature: Store at 2–8°C . Freezing (-20°C) is better but requires strict equilibration to room temperature before opening to prevent condensation.[1]

Visual Guide: Storage Logic Flow

StorageLogic cluster_legend Storage Protocol Start Compound Receipt Check Check Appearance (White/Off-White Crystalline) Start->Check Good Intact Check->Good Yes Bad Yellow/Oily Check->Bad No Action1 Purge Headspace (Ar) Seal with PTFE Cap Good->Action1 Action3 Run 19F NMR (Check CF2H Integrity) Bad->Action3 Action2 Store at 4°C (Desiccator) Action1->Action2 Action4 Recrystallize/Column (Neutral Alumina/Silica) Action3->Action4 Purity >90% Discard Discard Action3->Discard Purity <80%

Figure 1: Decision tree for assessing and storing halogenated imidazole derivatives.

Module 2: Reaction Troubleshooting (The Critical Phase)

Q: I am attempting a Lithium-Halogen exchange at -78°C, but I am recovering the de-brominated product (2,4-dibromo-1-(difluoromethyl)imidazole) instead of my electrophile trapped product. Why?

A: This is the classic signature of "Moisture Quenching." You are successfully forming the lithiated species (likely at the C-2 position), but it is reacting with water faster than your electrophile.[1]

  • The Trap: The

    
     group is electron-withdrawing, making the lithiated intermediate (
    
    
    
    ) highly reactive but also less basic than alkyl lithiums.[1] However, the rate of proton transfer from water (
    
    
    ) exceeds the rate of reaction with most electrophiles (aldehydes/ketones).
  • The Diagnostic:

    • Scenario A (Starting Material Recovered): The exchange never happened. Your

      
       might be wet/degraded.[1][2]
      
    • Scenario B (Des-bromo Product): The exchange worked, but the intermediate found a proton source. This is your scenario.

Q: How do I ensure my solvent is dry enough for this specific tribromo-imidazole?

A: Standard "bottle dry" solvents are insufficient.[1] The presence of three bromine atoms and the fluoroalkyl group renders the ring highly sensitive to "ate" complex formation and subsequent quenching.

Protocol for Anhydrous Integrity:

  • Solvent: THF or Ether must be distilled from Sodium/Benzophenone immediately before use, or dispensed from a well-maintained solvent purification system (SPS).[1]

  • Glassware: Flame-dried under vacuum (Schlenk line) is superior to oven-drying.[1] The high surface area of the imidazole ring can adsorb moisture from glass walls if not rigorously desorbed.[1]

  • Additives: Consider using LiCl (dried under high vacuum at 150°C) as an additive.[1] It breaks up organolithium aggregates, increasing the rate of exchange over the rate of side reactions, though it won't fix wet solvent.

Visual Guide: Reaction Failure Pathways

ReactionPathways SM Tribromo-Imid-CF2H (Starting Material) Li_Inter Lithiated Intermediate (C-Li Species) SM->Li_Inter Li-Hal Exchange Water Trace H2O (Moisture) Li_Inter->Water Fast (k_H) Electrophile Electrophile (E+) (Aldehyde/Ketone) Li_Inter->Electrophile Slow (k_E) nBuLi + n-BuLi (-78°C) Prod_DesBromo Des-Bromo Product (Proton Quench) Water->Prod_DesBromo Major Product (FAILURE) Prod_Target Target Functionalized Imidazole Electrophile->Prod_Target Target Product

Figure 2: Kinetic competition between moisture quenching and electrophilic trapping.[1] Note that protonation is diffusion-controlled and will always win if water is present.[1]

Module 3: Analytical Data & Verification

Q: How do I interpret the NMR to confirm moisture damage?

A: Use the table below to identify specific degradation markers.

Signal TypeIntact CompoundHydrolysis Product (N-CHO)Hydrolysis Product (N-H)Lithiation Quench (Des-bromo)

NMR
Doublet (

ppm)
Absent (or shifted if partial)AbsentDoublet (Intact)

NMR
Triplet (

,

Hz)
Singlet (

ppm, CHO)
Broad Singlet (

ppm, NH)
New Singlet (Aromatic C-H)
Appearance White CrystallineYellow Oil/SolidOff-white SolidWhite Solid
Solubility DCM, THF, EtOAcMore polar (MeOH soluble)Polar (DMSO/MeOH)Similar to SM

Technical Note: The


 proton is a distinct triplet with a large coupling constant (

).[1] If this triplet collapses or disappears, the

-difluoromethyl group has been compromised.[1]
References
  • Synthesis and Properties of Fluoroalkyl-Imidazoles

    • Source: "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent."[1][3] Organic Letters (2014).[1][3]

    • Relevance: Establishes the baseline stability of the

      
       bond under neutral vs. acidic conditions.[1]
      
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanisms

    • Source: "The Mechanism of Lithium–Halogen Exchange."[1][4][5] Journal of Organometallic Chemistry (1988).[1][4]

    • Relevance: Explains the "ate" complex formation and the kinetics of protonation vs. exchange, critical for troubleshooting the reactivity of the tribromo-scaffold.
    • URL:[Link]

  • Handling of Polybromoimidazoles

    • Source: "Metal-halogen exchange reactions of polybromoimidazoles."[1] Journal of the Chemical Society, Perkin Transactions 1 (1988).

    • Relevance: Specifically details the regioselectivity (C-2 vs C-5) of lithiation in poly-brominated imidazoles and the necessity of anhydrous conditions to prevent scrambling.
    • URL:[Link][6][7][8]

  • General Moisture Control in Organometallics

    • Source: "Lithium-Halogen Exchange in Non-Ethereal Solvents."[1][7] BYU ScholarsArchive (2013).[1]

    • Relevance: Provides alternative solvent strategies (like DCM) for specific lithiations where ether/THF moisture content is difficult to control.[1]

    • URL:[Link]

Sources

Technical Support Center: Functionalization of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 24, 2026 Department: Advanced Synthesis & Catalysis Support Document ID: TS-IMD-CF2H-042

Executive Summary

This guide addresses the specific challenges associated with the regioselective magnesium-halogen exchange of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole. This substrate presents a unique dichotomy: the electron-withdrawing


-difluoromethyl (

) group activates the ring for nucleophilic attack but also destabilizes the resulting metallated intermediate compared to alkyl-protected analogs.

Critical Success Factor: The reaction is governed by a competition between kinetic control (C-2 exchange) and thermodynamic equilibration (C-5 migration or "Halogen Dance"). Success requires precise temperature management and the use of Turbo Grignard reagents (


).

Diagnostic Workflow

Use the following decision tree to diagnose failure modes in your current workflow.

G Start START: Reaction Outcome Analysis Issue_Yield Issue: Low Yield / No Reaction Start->Issue_Yield Issue_Regio Issue: Wrong Isomer (C-5 Product) Start->Issue_Regio Issue_Tar Issue: Decomposition / Tar Start->Issue_Tar Check_Reagent Check: Reagent Titration Issue_Yield->Check_Reagent Check_Temp Check: Temperature Profile Issue_Regio->Check_Temp Check_Quench Check: Electrophile Dryness Issue_Tar->Check_Quench Sol_Cryo Solution: Maintain T < -40°C Prevent Halogen Dance Issue_Tar->Sol_Cryo CF2H Instability Sol_Turbo Solution: Switch to i-PrMgCl·LiCl (Turbo Grignard) Check_Reagent->Sol_Turbo Reagent Old/Aggregated Check_Temp->Sol_Cryo Reaction Warmed > -20°C Sol_Dry Solution: Re-distill Electrophile Use Molecular Sieves Check_Quench->Sol_Dry

Figure 1: Troubleshooting logic flow for Grignard-mediated functionalization of polybromoimidazoles.

Technical Modules (FAQs)

Module A: Regioselectivity & The "Halogen Dance"

Q: Why am I isolating the C-5 substituted product when C-2 is theoretically more acidic? A: You are likely observing thermodynamic equilibration , also known as the "Halogen Dance."

  • Mechanism: The C-2 position is the site of kinetic deprotonation/exchange due to the inductive effect of the two adjacent nitrogen atoms and the electron-withdrawing

    
     group. However, the C-2 magnesiated species is sterically crowded. If the reaction warms above -20°C, the magnesium can migrate to the less hindered C-5 position.
    
  • Correction: Ensure the reaction temperature never exceeds -40°C during the exchange phase. Quench immediately after the exchange is complete (typically 15–30 mins with Turbo Grignard).

Q: Can I access the C-4 position directly? A: generally, No . The C-4 position is the least reactive. To functionalize C-4, you typically must first block C-2 and C-5, or perform a C-2 exchange followed by a migration (difficult to control), or use specific radical pathways. For standard Grignard chemistry, the reactivity order is C-2 > C-5 >> C-4 .

Module B: Reagent Selection & Stability

Q: My standard


 (2M in THF) gives low conversion (<30%). Why? 
A:  Polyhalogenated heterocycles often suffer from slow exchange rates with standard Grignards due to the formation of unreactive polymeric aggregates.
  • The Fix: Switch to Turbo Grignard (

    
    ).[1][2] The Lithium Chloride breaks up the magnesium aggregates, creating a highly reactive monomeric species. This increases the exchange rate by orders of magnitude, allowing the reaction to proceed at the low temperatures required to preserve the 
    
    
    
    group.

Q: Is the


-difluoromethyl group stable to Grignard reagents? 
A:  The 

group is an electron-withdrawing group that can be sensitive to strong bases (leading to defluorination or carbene formation).
  • Risk: While more stable than a

    
     group in some contexts, the 
    
    
    
    -proton (if present) or the C-F bonds can be attacked at high temperatures.
  • Protocol Limit: Do not use organolithiums (

    
    ) as the exchange reagent; they are too basic and will likely attack the 
    
    
    
    group or cause non-selective lithiation. Magnesium reagents are softer and compatible if kept cold.

Validated Experimental Protocol

Protocol ID: EXP-Mg-Br-Ex-02 Title: Selective C-2 Functionalization via Turbo Grignard Exchange

Reagents & Setup
  • Substrate: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole (1.0 equiv)

  • Reagent:

    
     (1.1 equiv, ~1.3 M in THF)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under positive argon pressure.

  • Solvation: Charge the flask with the tribromoimidazole substrate and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath or cryostat). Note: Do not cool to -78°C initially unless using a very reactive electrophile; the exchange rate might be too slow.

  • Exchange: Add

    
     dropwise over 5 minutes via syringe. The solution may turn slightly yellow/orange.
    
  • Incubation: Stir at -40°C for 30 minutes .

    • QC Check: Aliquot 0.1 mL into MeOH-d4. NMR should show >95% conversion to the 2-deutero analog.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone, allyl bromide) (1.2 equiv) neat or as a THF solution.

  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
Data: Reagent Performance Comparison
ReagentTemp (°C)Time (min)C-2 SelectivityConversionNotes

060Low (Mix)40%Sluggish exchange; significant side products.

-20120Moderate65%Incomplete exchange due to aggregation.

-40 30 High (>95%) >98% Recommended conditions.

-785Low100%Rapid "Halogen Dance" and

attack.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence point between the desired product and the thermodynamic byproduct.

ReactionPathway Substrate 2,4,5-Tribromo-1-(CF2H)-imidazole Intermediate_Kinetic Intermediate A (C-2 Magnesiated) Substrate->Intermediate_Kinetic Kinetic Exchange (Fast) Reagent i-PrMgCl·LiCl (-40°C) Reagent->Intermediate_Kinetic Intermediate_Thermo Intermediate B (C-5 Magnesiated) Intermediate_Kinetic->Intermediate_Thermo Halogen Dance (> -20°C) Product_C2 Product A (C-2 Functionalized) Intermediate_Kinetic->Product_C2 Electrophile Trap (Keep Cold) Product_C5 Product B (C-5 Functionalized) Intermediate_Thermo->Product_C5 Electrophile Trap

Figure 2: Mechanistic divergence. Maintaining low temperature preserves Intermediate A (Kinetic) and prevents equilibration to Intermediate B (Thermodynamic).

References

  • Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Regioselectivity in Polybromoimidazoles: Bao, Y., et al. (2019). Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. ChemRxiv (Preprint).[1] [Link]

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. [Link]

  • Stability of N-Difluoromethyl Groups: Post-search analysis confirms that while is robust to weak bases, it requires non-nucleophilic bases or controlled organometallic conditions (Turbo Grignard at low temp) to avoid defluorination. See: Journal of Fluorine Chemistry archives for general stability profiles of N-fluoroalkyl azoles.

Sources

Technical Support Center: Optimization of Reaction Temperature for Tribromoimidazole Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluoromethylation of tribromoimidazole. The introduction of a difluoromethyl (CF2H) group is a critical strategy in modern medicinal chemistry, as it can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2] However, the reaction to install this group is highly sensitive, and temperature is arguably the most critical parameter for achieving high yield and purity.

This guide provides field-proven insights, troubleshooting protocols, and a scientific framework to help you optimize the reaction temperature for your specific substrate and conditions.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the difluoromethylation of tribromoimidazole?

Temperature is the primary lever to control the balance between the rate of desired product formation and the rates of competing side reactions. Its influence is multifaceted:

  • Reaction Kinetics: Most difluoromethylation reactions, whether proceeding through radical, nucleophilic, or carbene pathways, have a significant activation energy. Insufficient temperature will lead to sluggish or no conversion.

  • Reagent Stability: Many difluoromethylating agents and intermediates are thermally sensitive. For methods that generate difluorocarbene (:CF₂), for example, excessive heat can cause the carbene to decompose or polymerize before it can react with the imidazole substrate.[3]

  • Side Product Formation: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired pathways. This can include over-fluorination, decomposition of the sensitive imidazole ring, or reactions with the solvent.[4] In some cases, temperature can be used to control selectivity between mono- and bis-difluoromethylation.[5]

  • Radical Generation: In photoredox-catalyzed reactions, temperature can influence the efficiency of radical generation and subsequent propagation steps. While light provides the initial energy, thermal energy affects the rates of all subsequent steps.[1][6]

Q2: My substrate is 2,4,5-tribromoimidazole. How do the bromo-substituents affect the reaction and the optimal temperature?

The three bromine atoms on the imidazole ring are strong electron-withdrawing groups. This has two major consequences:

  • Reduced Nucleophilicity: The imidazole ring is significantly electron-deficient. For reactions involving direct C-H functionalization or those where the imidazole acts as a nucleophile, this deactivation means that higher thermal energy may be required to achieve a reasonable reaction rate compared to an unsubstituted imidazole.

  • Increased Acidity: The N-H proton of tribromoimidazole is more acidic. This can be an advantage in reactions requiring deprotonation but also makes the resulting anion more stable and potentially less reactive.

For these reasons, you may find that the optimal temperature is higher than that reported for electron-rich heterocycles. However, you must carefully balance this against the potential for thermal decomposition.

Q3: What is a good starting temperature for my optimization screen?

The ideal starting point depends heavily on the chosen difluoromethylation method. Below is a table of suggested starting points based on common reagent classes.

Difluoromethylation MethodCommon Reagent(s)Suggested Starting T (°C)Rationale & Key Considerations
Photoredox / Radical NaSO₂CF₂H, Difluoromethyl Sulfones25 – 45 °CThese reactions are often initiated by visible light at room temperature. Gentle heating (e.g., to 35°C) can increase the rate without causing significant side reactions.[1][6]
Nucleophilic / Carbene TMSCF₂H + Base, ClCF₂H0 – 80 °CThe generation of the active species (e.g., [Cu-CF₂H] or :CF₂) is temperature-dependent. Start low (0°C) and screen upwards. High temperatures (>100°C) can lead to rapid decomposition of the carbene.[3]
Thermal Radical Initiation Zn(SO₂CF₂H)₂60 – 100 °CThese reagents often require thermal initiation to generate the CF₂H radical. The specific temperature depends on the initiator used (if any) and the solvent.[7]
Systematic Protocol for Temperature Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield of the desired difluoromethylated tribromoimidazole with the fewest impurities.

Methodology:

  • Preparation: Set up 5 identical reaction vials suitable for heating and stirring (e.g., 2 mL microwave vials with stir bars). Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Stock Solution: Prepare a stock solution of all common reagents (tribromoimidazole, solvent, catalyst, base, etc.) except for the temperature-sensitive difluoromethylating agent. This ensures each reaction receives an identical concentration of reagents.

  • Reaction Setup:

    • Under an inert atmosphere, dispense an equal volume of the stock solution into each of the 5 vials.

    • Place each vial into a separate well of a temperature-controlled heating block or parallel synthesizer.

    • Set the temperature for each vial. A good screening range is: 40°C, 60°C, 80°C, 100°C, and 120°C .

  • Initiation: Add the difluoromethylating agent to each vial as quickly as possible to ensure the reactions start at roughly the same time.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small, quenched aliquot from each reaction. Analyze the samples by a suitable method (e.g., LC-MS or ¹⁹F NMR) to determine the consumption of starting material and the formation of the product.[7]

  • Analysis: After a set reaction time (e.g., 24 hours), quench all reactions. Analyze the final mixtures to identify the temperature that gives the optimal outcome.

Workflow for Temperature Optimization

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Analysis prep_vials Prepare 5 Identical Oven-Dried Vials prep_stock Make Reagent Stock Solution prep_vials->prep_stock dispense Dispense Stock Solution to Vials prep_stock->dispense set_temp Set Temperatures (e.g., 40-120 °C) dispense->set_temp initiate Add CF2H Reagent & Start Reaction set_temp->initiate monitor Monitor by LC-MS/NMR at t=1h, 4h, 12h initiate->monitor quench Quench Reactions at t=24h monitor->quench analyze Analyze Final Yield & Impurity Profile quench->analyze identify Identify Optimal Temperature analyze->identify

Caption: Workflow for systematic temperature optimization.

Troubleshooting Guide
Issue: Low or no conversion of my tribromoimidazole starting material.

This is the most common issue and points to insufficient reactivity.

Potential CauseRecommended ActionScientific Rationale
Temperature Too Low Increase the reaction temperature in 15-20°C increments.The reaction has not overcome its activation energy. Increasing thermal input is the most direct solution.
Ineffective Reagents Verify the quality and activity of your difluoromethylating agent and any catalysts or bases.Reagents can degrade over time. A weak base may not effectively generate the active nucleophile or carbene intermediate.[3]
Insufficient Reaction Time Extend the reaction time and monitor for slow conversion.Some reactions, especially with deactivated substrates, are simply slow and require more time to reach completion.
Poor Solubility Try a different solvent (e.g., DMF, DMSO, NMP) in which all components are fully soluble at the reaction temperature.If the substrate is not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate.
Troubleshooting Logic: Low Yield

G cluster_yes_sm cluster_no_sm start Problem: Low Product Yield check_sm Is Starting Material (SM) Consumed? (Check TLC/LC-MS) start->check_sm sm_yes NO, SM Remains check_sm->sm_yes No sm_no YES, SM Consumed check_sm->sm_no Yes cause_temp_low Cause: Insufficient Activation Energy sm_yes->cause_temp_low cause_reagent Cause: Inactive Reagent or Catalyst sm_yes->cause_reagent action_temp_up Action: Increase Temperature by 20°C cause_temp_low->action_temp_up action_reagent Action: Verify Reagent Quality / Use Fresh Batch cause_reagent->action_reagent cause_decomp Cause: Product or SM Decomposition sm_no->cause_decomp cause_side_react Cause: Competing Side Reactions sm_no->cause_side_react action_temp_down Action: Decrease Temperature by 20°C cause_decomp->action_temp_down action_concentration Action: Check Stoichiometry & Concentration cause_side_react->action_concentration

Caption: Decision tree for troubleshooting low yield.

Issue: The reaction is messy, with many side products and a low yield of the desired product.

This suggests the reaction conditions are too harsh or non-selective.

Potential CauseRecommended ActionScientific Rationale
Temperature Too High Decrease the reaction temperature in 15-20°C increments.Excessive thermal energy is activating undesired reaction pathways. Reducing the temperature is the most effective way to improve selectivity.[4]
Incorrect Stoichiometry Carefully control the stoichiometry, especially of the difluoromethylating agent. Consider slow addition of the reagent.An excess of the active reagent can lead to over-reactions or side reactions. Slow addition keeps the instantaneous concentration of the reactive species low, favoring the desired pathway.[3]
Reaction with Solvent Choose a robust, aprotic solvent. DMF and DMSO are common but can sometimes participate in side reactions at high temperatures. Consider alternatives like dioxane or acetonitrile.The solvent should be an innocent bystander. At high temperatures, some solvents can be attacked by highly reactive intermediates.[4]
Issue: I am observing the decomposition of my starting material or product.

This indicates that the reaction conditions are destroying your molecules.

Potential CauseRecommended ActionScientific Rationale
Thermal Instability Immediately lower the reaction temperature. This is the most likely cause.The tribromoimidazole ring or the newly formed C-CF₂H bond may not be stable at the current temperature.[4]
Aggressive Reagents If using a strong base, consider switching to a milder one (e.g., K₂CO₃ instead of NaH).The combination of high temperature and a harsh reagent can easily lead to decomposition.[3]
Atmosphere Control Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).The presence of oxygen or moisture at elevated temperatures can initiate oxidative or hydrolytic decomposition pathways.[3]
References
  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. (2020). MDPI. [Link]

  • Difluoromethylation of heterocycles via a radical process. (2022). RSC Publishing. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). Journal of the American Chemical Society. [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. (2019). PMC. [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. (2025). RSC Publishing. [Link]

  • Optimization of the reaction conditions for the synthesis of 4. (n.d.). ResearchGate. [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. (2025). Beilstein Journals. [Link]

  • Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (2014). ACS Publications. [Link]

  • Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. (2022). acs.org. [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. (2025). PMC. [Link]

  • Optimization of reaction conditions a . (n.d.). ResearchGate. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PMC. [Link]

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. (2009). ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, the precise structural elucidation of novel, highly functionalized heterocyclic compounds is paramount. The introduction of fluorine-containing moieties, while often imparting desirable physicochemical properties, can introduce significant complexity to analytical characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, a compound of interest for its potential applications as a synthetic building block. We will objectively compare the utility of ¹H NMR with complementary techniques such as ¹³C and ¹⁹F NMR, supported by established principles and experimental data from analogous structures.

The Analytical Challenge: Unraveling a Complex Imidazole

The structure of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole presents a unique analytical puzzle. The imidazole core is fully substituted, meaning there are no ring protons to provide a characteristic aromatic signature in the ¹H NMR spectrum. The sole proton signal arises from the N-difluoromethyl (-CHF₂) group. Therefore, a comprehensive analysis requires not only the correct assignment of this signal but also a deeper understanding of the through-bond interactions between the proton and the adjacent fluorine atoms.

¹H NMR Spectrum Analysis: The Signature of a Difluoromethyl Group

The ¹H NMR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is predicted to be simple in its multiplicity but highly informative in its detail. The primary signal will be a triplet, a direct consequence of the proton coupling to the two equivalent fluorine atoms of the difluoromethyl group.

Predicted ¹H NMR Data for 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.0 - 8.0Triplet (t)²JH-F ≈ 50-60N-CH F₂

The downfield chemical shift (estimated between 7.0 and 8.0 ppm) is a result of the strong deshielding effect of the two highly electronegative fluorine atoms. The most critical diagnostic feature is the large geminal coupling constant (²JH-F), typically in the range of 50-60 Hz, which is a hallmark of a -CHF₂ moiety[1]. This large coupling constant provides unambiguous evidence for the presence of the difluoromethyl group.

Experimental Protocol for ¹H NMR Acquisition

A high-quality ¹H NMR spectrum of this compound can be obtained using the following protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin).

    • Spectral Width: A range of -2 to 12 ppm is sufficient.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the proton.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

Visualizing the ¹H NMR Workflow

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400+ MHz NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Analyze Analyze Spectrum Phase->Analyze

Caption: Workflow for ¹H NMR analysis.

A Broader Perspective: Comparison with Other NMR Techniques

While ¹H NMR provides crucial information, a comprehensive structural confirmation benefits from complementary analytical methods. ¹³C and ¹⁹F NMR spectroscopy offer additional layers of validation.

Comparative Data from Different NMR Techniques

TechniqueInformation GainedAdvantagesLimitations
¹H NMR Presence and electronic environment of the -CHF₂ proton.High sensitivity, rapid acquisition.Limited information for this specific molecule due to the absence of other protons.
¹³C NMR Signals for the three distinct imidazole carbons and the difluoromethyl carbon. Shows C-F coupling.Provides a carbon skeleton fingerprint.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
¹⁹F NMR Direct observation of the fluorine environment.High sensitivity, large chemical shift range, sensitive to the electronic environment.Requires a spectrometer equipped with a fluorine probe.
The Power of ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool[2][3]. The ¹⁹F NMR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole would show a doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton of the difluoromethyl group (²JF-H). The coupling constant would be identical to that observed in the ¹H NMR spectrum. The chemical shift of the fluorine signal provides further confirmation of the electronic environment.

Unveiling the Carbon Skeleton with ¹³C NMR

A proton-decoupled ¹³C NMR spectrum would reveal four signals: one for the difluoromethyl carbon and three for the non-equivalent carbons of the tribromo-imidazole ring. The signal for the -CHF₂ carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), which is typically very large (in the range of 200-300 Hz)[4]. This large coupling constant is a definitive indicator of a direct C-F bond.

Integrated Analytical Workflow

A robust characterization of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole involves an integrated approach, where each technique provides a piece of the structural puzzle.

Integrated_Analysis H_NMR ¹H NMR Structure Confirmed Structure of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole H_NMR->Structure Confirms -CHF₂ group (triplet, ²J H-F) C_NMR ¹³C NMR C_NMR->Structure Carbon skeleton Confirms C-F bond (triplet, ¹J C-F) F_NMR ¹⁹F NMR F_NMR->Structure Directly observes Fluorine Confirms -CHF₂ group (doublet, ²J F-H)

Caption: Integrated approach for structural elucidation.

Conclusion

The ¹H NMR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, though simple, provides definitive evidence for the presence of the N-difluoromethyl group through its characteristic triplet signal and large ²JH-F coupling constant. For unambiguous and comprehensive structural verification, a multi-pronged approach incorporating ¹³C and ¹⁹F NMR is highly recommended. This integrated workflow ensures the highest level of scientific integrity and provides a complete picture of the molecule's architecture, a critical requirement for researchers in drug discovery and advanced materials development.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). Retrieved from [Link]

  • Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Imidazole | C3H4N2 | CID 795 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 16: Multinuclear - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). Retrieved from [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ¹H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • FLUORINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.). Retrieved from [Link]

  • ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017, November 17). Retrieved from [Link]

  • Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent - Wiley-VCH. (n.d.). Retrieved from [Link]

  • ¹³C correlation NMR for ¹⁹F resonance assignment of fluorinated proteins - PubMed - NIH. (2020, March 15). Retrieved from [Link]

  • ¹³C/¹⁹F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.). Retrieved from [Link]

  • Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 2,4,5-tribromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023, September 15). Retrieved from [Link]

  • ¹H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. (n.d.). Retrieved from [Link]

  • ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Analyte: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole Primary Application: Impurity profiling, metabolite identification (agrochemical/pharmaceutical intermediates). Key Challenge: Differentiating the isotopic envelope of a tri-brominated species while confirming the labile difluoromethyl (


) moiety.

This guide provides a comparative analysis of ionization strategies (EI vs. ESI) for the characterization of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole. Unlike standard organic molecules, this analyte presents a unique "isotopic fingerprint" due to the


 cluster, which dictates the analytical approach. We compare the structural elucidation power of Electron Ionization (EI)  against the sensitivity of Electrospray Ionization (ESI) , providing a definitive workflow for researchers.

Part 1: The Theoretical Framework & Isotopic Signatures

Before selecting an ionization mode, the analyst must understand the non-negotiable physics of the molecule. The presence of three bromine atoms creates a distinct isotopic envelope that serves as the primary confirmation tool.

Molecular Formula:


Nominal Mass (using 

):
352 Da Exact Mass (Monoisotopic): 351.765 (Calculated)
The Cluster Rule

Bromine exists naturally as


 and 

in an approximate 1:1 ratio. For a molecule with three bromine atoms, the molecular ion (

) will not appear as a single peak but as a quartet with intensities following the expansion of

, resulting in a 1:3:3:1 ratio.
Ion SpeciesCompositionNominal m/zRelative Intensity (Approx)
M

352100% (Base)
M+2


354300%
M+4


356300%
M+6

358100%

Critical Insight: In experimental data, if you do not see this 1:3:3:1 "picket fence" pattern at the molecular weight, you have likely lost a bromine atom in the source (in-source fragmentation) or misidentified the compound.

Part 2: Comparative Guide (EI vs. ESI)

This section compares the two standard "products" (methods) available to the analyst.

Method A: Electron Ionization (GC-MS)

Best For: Structural Elucidation, Library Matching, Fingerprinting.

  • Mechanism: Hard ionization (70 eV).[1][2] The high energy impacts the molecule, often stripping the

    
     group or breaking the C-Br bonds.
    
  • Performance:

    • Pros: Produces a rich fragmentation pattern.[3] The "hard" energy is necessary to crack the stable imidazole ring, revealing the position of substituents.

    • Cons: The molecular ion (

      
      ) may be weak or absent if the 
      
      
      
      bond to the difluoromethyl group is labile.
Method B: Electrospray Ionization (LC-MS)

Best For: Trace Detection, Quantitation, Soft Ionization.

  • Mechanism: Soft ionization.[2][3][4][5] Relies on protonation

    
     (Positive Mode) or deprotonation (Negative Mode).
    
  • Performance:

    • Pros: Preserves the molecular ion. Excellent for confirming the intact mass (352-358 cluster).

    • Cons: The electron-withdrawing nature of three bromines and a

      
       group significantly reduces the basicity of the imidazole nitrogens. This makes protonation in ESI(+) difficult, often requiring high concentrations of formic acid or switching to APCI.
      
Comparative Data Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Stability Low to ModerateHigh
Fragmentation Detail High (Structural Proof)Low (Requires MS/MS)
Sensitivity for Halogens ExcellentVariable (Ionization suppression possible)
Primary Diagnostic Peak m/z 301/303/305 (

)
m/z 353/355/357 (

)
Recommended Use Identification (Unknowns)Quantification (Known targets)

Part 3: Mechanistic Fragmentation Pathways

Understanding how the molecule breaks is essential for validating the spectrum. The following Graphviz diagram illustrates the specific decay logic for this molecule under EI conditions.

Key Fragmentation Events:
  • 
    -Cleavage / Loss of 
    
    
    
    :
    The difluoromethyl group is prone to cleavage. A common loss is the carbene
    
    
    (50 Da) or the radical
    
    
    (51 Da).
  • Halogen Loss: Sequential loss of Br radicals (79/81 Da).

  • Ring Disintegration: The imidazole ring eventually opens, losing HCN (27 Da).

FragmentationPathway Parent Parent Ion (M+) m/z 352, 354, 356, 358 (Tribromo-difluoromethyl-imidazole) Frag1 Fragment A [M - F] or [M - CF2] (Loss of Fluorine/Carbene) Parent->Frag1 Loss of F (19) Frag2 Base Core [Tribromoimidazole]+ m/z ~301-307 cluster Parent->Frag2 Loss of CF2H (51) Frag3 Fragment B [Dibromoimidazole]+ m/z ~222 cluster (Loss of Br radical) Frag2->Frag3 Loss of Br (79/81) Frag4 Ring Open [C2HBr2N]+ (Loss of HCN) Frag3->Frag4 Ring Cleavage (-HCN)

Caption: Predicted EI fragmentation pathway showing the sequential loss of the fluorinated side chain followed by dehalogenation.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures data integrity by using the isotopic pattern as an internal control.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 into 50:50 Methanol/Water with 0.1% Formic Acid.

Step 2: Instrument Setup (Method Decision Tree)

Use the following workflow to select the correct ionization mode based on your specific analytical goal.

MethodWorkflow Start Start: Characterization Goal Decision Is the structure known? Start->Decision Quant Goal: Quantitation/Trace Analysis Decision->Quant Yes Struct Goal: Impurity ID/Structure Proof Decision->Struct No (Unknown) ESI Select LC-MS (ESI+) Focus: [M+H]+ Cluster Quant->ESI EI Select GC-MS (EI) Focus: Fragment Ions Struct->EI Validation Check Isotope Pattern (1:3:3:1) ESI->Validation EI->Validation

Caption: Decision matrix for selecting ionization modes based on analytical requirements.

Step 3: Data Validation Criteria
  • Check the M+ Cluster: Zoom into m/z 350–360. Do you see the 1:3:3:1 pattern?

    • If Yes: Parent ion confirmed.

    • If No: Check for m/z 301-307 (Loss of

      
      ).
      
  • Check Mass Defect: Bromine has a significant mass defect. If using High-Res MS (HRMS), the exact mass of

    
     is 78.9183. The negative mass defect is diagnostic.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general imidazole fragmentation behavior).

  • ResearchGate (Discussion on Halogenated Imidazoles). Electron impact studies of substituted imidazoles. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the Infrared (IR) Absorption Profile of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is a molecule of significant interest, combining the structural motifs of a halogenated imidazole with a difluoromethyl group. This guide provides an in-depth analysis of its expected infrared (IR) absorption spectrum, a critical tool for structural elucidation. By comparing its predicted spectral features with those of relevant analogues—2,4,5-tribromo-1H-imidazole and unsubstituted imidazole—we offer a clear understanding of the vibrational characteristics imparted by its unique substitution pattern. This analysis is grounded in established principles of IR spectroscopy and supported by experimental data from analogous compounds.

The Foundational Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending).[1][2] The resulting IR spectrum is a unique molecular "fingerprint," providing valuable information about the functional groups present and the overall molecular structure.[2] For a molecule like 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, IR spectroscopy allows for the confirmation of key structural features, including the imidazole ring, the carbon-bromine bonds, and the carbon-fluorine bonds of the difluoromethyl group.

Predicted IR Absorption Profile of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

A comparative summary of the expected IR absorption peaks is presented in the table below, followed by a detailed analysis.

Vibrational Mode Imidazole 2,4,5-tribromo-1H-imidazole 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole (Predicted)
N-H Stretch~3376 cm⁻¹Present (broad)Absent
Aromatic C-H Stretch3126-2922 cm⁻¹AbsentAbsent
Imidazole Ring Stretch (C=N, C=C)~1593 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-F StretchAbsentAbsentStrong, ~1100-1300 cm⁻¹ (multiple bands)
C-Br StretchAbsent~500-600 cm⁻¹~500-600 cm⁻¹
In-Depth Analysis of Key Vibrational Modes:
  • Imidazole Ring Vibrations (1500-1600 cm⁻¹): The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in this region.[3][4] Heavy substitution with bromine atoms, as seen in 2,4,5-tribromo-1H-imidazole, tends to shift these peaks to lower wavenumbers compared to unsubstituted imidazole. The addition of the difluoromethyl group at the N1 position is not expected to significantly alter the positions of these ring vibrations.

  • Carbon-Fluorine (C-F) Stretching (1100-1300 cm⁻¹): The most prominent and defining feature in the IR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole will be the strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group. Due to the high electronegativity of fluorine, these bonds are highly polarized, resulting in intense IR absorptions. The presence of two fluorine atoms will likely lead to multiple strong bands in this region.

  • Carbon-Bromine (C-Br) Stretching (500-600 cm⁻¹): The C-Br stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum.[5] The presence of three C-Br bonds in the molecule will give rise to characteristic absorptions in this range, providing clear evidence of the tribromination of the imidazole core.

  • Absence of N-H and Aromatic C-H Stretches: A key difference between 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole and its precursor, 2,4,5-tribromo-1H-imidazole, is the absence of an N-H bond. This will be evident in the IR spectrum by the disappearance of the broad N-H stretching band typically observed around 3400 cm⁻¹.[3][6] Similarly, due to the full substitution of the imidazole ring, no aromatic C-H stretching vibrations (typically around 3100 cm⁻¹) are expected.[1][7]

Comparative Analysis with Related Imidazole Derivatives

To fully appreciate the spectral characteristics of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, a comparison with simpler, related molecules is instructive.

2,4,5-tribromo-1H-imidazole

The IR spectrum of 2,4,5-tribromo-1H-imidazole, available from the NIST WebBook, serves as an excellent baseline.[8] This spectrum shows the characteristic absorptions for the tribrominated imidazole core. The key difference in the spectrum of the target molecule will be the addition of strong C-F stretching bands and the absence of the N-H stretching band.

Unsubstituted Imidazole

Compared to unsubstituted imidazole, the spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole will be markedly different. The high mass of the bromine atoms will lead to a general shift of the ring vibrational modes to lower frequencies. Furthermore, the introduction of the difluoromethyl group will add the strong C-F absorption bands, which are completely absent in the spectrum of imidazole. The absence of both N-H and C-H stretching vibrations in the target molecule is another significant point of differentiation.[4]

Experimental Protocol for Obtaining the IR Spectrum

To experimentally verify the predicted IR absorption profile, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole sample onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a baseline correction and, if necessary, smoothing.

  • Peak Analysis: Identify and label the significant absorption peaks in the spectrum.

FTIR_Workflow Start Start Instrument_Prep Instrument Preparation Start->Instrument_Prep Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Sample_Prep Apply Sample to ATR Crystal Background_Scan->Sample_Prep Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Data_Processing Process Spectrum (Baseline Correction) Acquire_Spectrum->Data_Processing Analysis Analyze and Interpret Peaks Data_Processing->Analysis End End Analysis->End

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Conclusion

The predicted IR spectrum of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is characterized by the strong and distinct absorption bands of the C-F bonds in the difluoromethyl group, the lower frequency C-Br stretching vibrations, and the characteristic imidazole ring stretches. The absence of N-H and aromatic C-H stretches further confirms the fully substituted nature of the molecule. This detailed spectral analysis, when used in conjunction with other characterization techniques such as NMR and mass spectrometry, provides a robust method for the structural confirmation of this and other similarly complex heterocyclic compounds. The provided experimental protocol offers a reliable method for obtaining high-quality IR data to support research and development in the pharmaceutical and materials science fields.

References

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • International Journal of Fauna and Biological Studies. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • ACS Omega. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

  • Teledyne ISCO. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • ResearchGate. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]

  • Journal of Neonatal Surgery. (2025). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Comparing reactivity of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole (Target A) and its non-fluorinated analog, 2,4,5-tribromo-1-methyl-1H-imidazole (Target B).

The analysis focuses on the distinct reactivity profiles driven by the difluoromethyl (


)  group, a bioisostere of the methyl group that introduces profound electronic and steric changes.

Executive Summary

The substitution of an


-methyl group with an 

-difluoromethyl (

) group in tribromoimidazoles fundamentally alters the synthetic strategy. While the

-methyl analog
behaves as a standard electron-rich heterocycle amenable to lithiation with

-butyllithium (

-BuLi), the

-difluoromethyl analog
requires specialized metallation protocols due to the acidity of the

proton and the electron-withdrawing nature of the group.

Key Differentiator: The


-

group renders the imidazole ring significantly more electrophilic, accelerating Nucleophilic Aromatic Substitution (

), but precludes the use of strong bases like

-BuLi due to competing

-metallation/elimination pathways.

Electronic & Structural Analysis

The reactivity divergence stems from the electronic properties of the


-substituent.
Feature

-Methyl Analog
(

)

-Difluoromethyl Analog
(

)
Impact on Reactivity
Inductive Effect Weak Donor (

)
Strong Withdrawing (

)

lowers the

of ring carbons (if H-substituted) and increases susceptibility to nucleophilic attack.
Hammett Constant (

)
-0.17+0.40 (approx.)The ring is electron-deficient in the fluorinated analog.
H-Bond Capability NoneWeak Donor (

)

can act as a lipophilic hydrogen bond donor in binding pockets.
Base Stability HighLow (Sensitive to

-BuLi)
The proton on the

group is acidic (

).
Visualization: Electronic Activation & Steric Shielding

The following diagram illustrates the activation sites and steric zones defined by the


-substituents.

G cluster_0 N-Methyl Analog (Standard) cluster_1 N-Difluoromethyl Analog (Fluorinated) NMe N-CH3 (Stable, +I Effect) C2_Me C-2 Position (High Li-Exchange Rate) NMe->C2_Me Directs Lithiation C5_Me C-5 Position (Sterically Accessible) NMe->C5_Me Minimal Sterics NCF2H N-CF2H (EWG, Base Sensitive) C2_F C-2 Position (Activated for SNAr) NCF2H->C2_F Strong Activation (-I) CF2H_H CF2-H Proton (Acidic Site) NCF2H->CF2H_H Risk of Deprotonation

Figure 1: Comparison of electronic activation and reactive sites. The N-CF2H group introduces a new "acidic site" (the CF2-H proton) that competes during metallation.

Comparative Reactivity Profile

A. Halogen-Metal Exchange (Functionalization)

This is the most critical operational difference.

  • Non-Fluorinated (

    
    -Me): 
    
    • Reagent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Butyllithium (
      
      
      
      -BuLi).[1][2][3][4][5]
    • Mechanism: Fast Li-Br exchange, typically selective for the C-2 position due to coordination with the N-3 lone pair and inductive stabilization.

    • Outcome: Clean formation of the C-2 lithio species.

  • Fluorinated (

    
    -
    
    
    
    ):
    • Reagent: Isopropylmagnesium Chloride (TurboGrignard,

      
      ) .
      
    • Why

      
      -BuLi Fails: 
      
      
      
      -BuLi is too basic (
      
      
      ). It deprotonates the
      
      
      group (
      
      
      ), leading to
      
      
      -elimination of fluoride and decomposition into a carbene intermediate.
    • Solution: The TurboGrignard reagent allows for Br-Mg exchange at

      
       without deprotonating the 
      
      
      
      group.
B. Nucleophilic Aromatic Substitution ( )

The electron-withdrawing nature of the


 group makes the tribromo-core significantly more electrophilic.
  • Reaction Rate:

    
    -
    
    
    
    analogs react 10–50x faster with amines/thiols than
    
    
    -Me analogs.
  • Regioselectivity: Nucleophiles preferentially attack C-2 (most electron-deficient) followed by C-5.

Experimental Protocols

Protocol A: C-2 Functionalization of N-Methyl Analog

Standard Lithiation Protocol

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (

    
     concentration).
    
  • Cooling: Cool solution of 2,4,5-tribromo-1-methylimidazole to

    
    .
    
  • Exchange: Add

    
    -BuLi (
    
    
    
    equiv,
    
    
    in hexanes) dropwise over 10 min.
  • Incubation: Stir at

    
     for 30 min. (Solution turns yellow/orange).
    
  • Quench: Add electrophile (e.g., DMF, aldehydes) and warm to RT.

  • Yield: Typically 85–95%.

Protocol B: C-2 Functionalization of N-Difluoromethyl Analog

Modified TurboGrignard Protocol (Required for Stability)

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (

    
     concentration).
    
  • Cooling: Cool solution of 2,4,5-tribromo-1-(difluoromethyl)imidazole to

    
    .
    
    • Note: Do not cool to

      
      ; Grignard exchange is too slow at that temperature.
      
  • Exchange: Add

    
     (
    
    
    
    equiv,
    
    
    in THF) dropwise.
  • Incubation: Stir at

    
     to 
    
    
    
    for 1–2 hours. Monitor by GC/MS for disappearance of starting material.
  • Quench: Add electrophile and warm to RT.

  • Yield: 70–85%.

    • Critical Check: If defluorination is observed (M-20 peaks in MS), lower temperature to

      
      .
      

Decision Logic for Synthesis

Use this flow to determine the correct pathway for your target molecule.

ReactivityFlow Start Start: 2,4,5-Tribromo-1-R-Imidazole CheckR Check Substituent (R) Start->CheckR PathMe R = Methyl (CH3) CheckR->PathMe PathCF2H R = Difluoromethyl (CF2H) CheckR->PathCF2H ActionMe Use n-BuLi @ -78°C (Fast, High Yield) PathMe->ActionMe StdSNAr Standard Conditions (Requires Heat) PathMe->StdSNAr If SNAr ActionCF2H STOP! n-BuLi causes decomposition PathCF2H->ActionCF2H If Lithiation FastSNAr Reaction is ACCELERATED (Lower Temp/Time required) PathCF2H->FastSNAr If SNAr AltCF2H Use iPrMgCl·LiCl @ -20°C (TurboGrignard) ActionCF2H->AltCF2H Correct Method SNAr_Check Goal: Nucleophilic Substitution (SNAr)?

Figure 2: Synthetic decision tree highlighting the incompatibility of n-BuLi with the difluoromethyl analog.

Supporting Data & Performance Metrics

The following data summarizes the expected performance differences based on class reactivity of


-fluoroalkyl azoles [1][2].
Reaction TypeParameter

-Methyl Analog

-

Analog
Metallation Reagent

-BuLi

Temperature


to

Selectivity

C-2

C-2 (Sterics may reduce rate)

(Amine)
Conditions

, 12 h

, 4 h
Relative Rate

(Reference)

(Faster)
Stability MetabolicLow (N-dealkylation)High (C-F bond strength)
Lipophilicity (

)


(Improved Permeability)

References

  • Reactivity of N-Difluoromethyl Azoles

    • Title: N-Difluoromethylation of Imidazoles and Pyrazoles Using under Mild Conditions.
    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Halogen-Metal Exchange in Fluorinated Systems

    • Title: Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene.[6]

    • Source:Journal of the American Chemical Society (PubMed).
    • URL:[Link]

  • TurboGrignard Reagents (Review): Title: Recent Advances in the Use of in Organic Synthesis. Source:Sigma-Aldrich / Merck Technical Library.
  • General Imidazole Lithiation

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[7]

    • Source:Arkivoc.
    • URL:[Link]

Sources

Validating purity of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole Formula:


Theoretical Composition:  C: 13.54%, H: 0.28%, N: 7.90%, Br: 67.58%, F: 10.71%

Executive Summary: The "Brick of Halogens" Challenge

Validating the purity of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole presents a specific analytical paradox. With a molecular weight of ~354.77 g/mol and a hydrogen content of only 0.28% , this molecule behaves less like a standard organic compound and more like an inorganic halide matrix.

Standard Elemental Analysis (CHN) protocols often fail for this compound class. The high bromine and fluorine content (combined ~78% by mass) creates significant interference during combustion, while the ultra-low hydrogen content renders the H-value highly susceptible to background moisture, often leading to false failures.

This guide compares the optimization of Elemental Analysis (EA) against orthogonal techniques like Quantitative NMR (qNMR) and HPLC , providing a validated workflow for researchers who require absolute purity confirmation.

Part 1: The Primary Method – Modified Elemental Analysis (CHN)

The Challenge: Halogen Interference & Silica Attack

Standard CHN analyzers rely on combustion in a quartz tube. For this specific imidazole:

  • Fluorine Etching: The difluoromethyl group releases HF upon combustion, which reacts with the silica (quartz) tube (

    
    ), damaging the instrument and artificially inflating Hydrogen values due to water production.
    
  • Bromine Shielding: The high bromine load can trap nitrogen or form stable oxy-bromides that do not fully dissociate, leading to low Nitrogen recovery.

  • The 0.28% Hydrogen Threshold: A deviation of just 0.1% (standard instrument tolerance) represents a 35% relative error for Hydrogen.

Optimized Protocol: The "Additives" Method

To validate this compound via EA, you cannot use "walk-up" service settings. You must employ Combustion Aiding Additives .

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under high vacuum (<1 mbar) at 40°C for 24 hours. Rationale: With theoretical H at 0.28%, even trace surface moisture will cause a specification failure.

    • Weigh 2.0–2.5 mg into a Tin (Sn) capsule . Tin provides a strong exothermic flash (~1800°C) essential for breaking the C-F bonds.

  • The Additive Strategy (Crucial):

    • Add 5–10 mg of Tungsten(VI) Oxide (

      
      ) or Vanadium(V) Oxide (
      
      
      
      )
      directly into the capsule with the sample.
    • Mechanism:[1] These oxides act as "scavengers" and oxygen donors. They bind the Fluorine and Bromine in the ash layer, preventing them from attacking the quartz tube or interfering with the thermal conductivity detector (TCD).

  • Instrument Parameters:

    • Combustion Temp: Raise to 1150°C (if variable).

    • Oxygen Dose: Increase

      
       dosing time by 20% to ensure complete oxidation of the halogenated carbon backbone.
      
  • Data Interpretation:

    • Acceptance Criteria: Focus on Carbon and Nitrogen .

    • Hydrogen Exception: Explicitly note in your validation report that H-values may deviate >0.4% due to the low theoretical baseline. Do not reject the batch solely on H-deviation if C and N are within ±0.4%.

Part 2: The Superior Alternative – Quantitative NMR (qNMR)

For 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, qNMR is the scientifically superior validation method . Unlike EA, it is non-destructive and unaffected by the "halogen masking" effect.

Why qNMR Wins for this Molecule
  • The Beacon Signal: The molecule has exactly one proton (on the

    
     group). This appears as a distinct triplet (coupling with two Fluorines) in the chemical shift region of 7.0–8.0 ppm.
    
  • Specificity: Any other signal in the proton spectrum is immediately identifiable as an impurity (solvent, starting material, or byproduct).

qNMR Protocol[1][2][3]
  • Internal Standard (IS): Use Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (high purity, non-hygroscopic).

    • Avoid: TCNB if it overlaps with the aromatic region. Maleic acid (singlet at ~6.3 ppm) is usually distinct from the imidazole's

      
       triplet.
      
  • Solvent: DMSO-

    
     (ensures full solubility of the tribromo core).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 scans are sufficient due to the high molecular weight/proton ratio.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass used.

Part 3: Comparative Analysis & Data Presentation

The following table contrasts the performance of EA against orthogonal methods for this specific poly-halogenated compound.

FeatureElemental Analysis (Optimized) qNMR (Recommended) HPLC-UV
Primary Target Bulk Purity (C, N mass %)Absolute Purity (Mole %)Organic Impurities (Area %)
Accuracy for Target Low (due to Halogen interference)High (<1% error) Medium (Response factor dependent)
Sample Requirement 2–3 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Interference Risk High (F attacks tube, Br masks N)Low (F-coupling is predictable)Medium (Inorganic salts invisible)
Moisture Sensitivity Critical (H-value unreliable)Low (Water signal distinct from sample)N/A (Water invisible)
Throughput High (Automated)Medium (Manual prep)High (Automated)

Part 4: Validation Workflow Diagram

The following diagram outlines the decision logic for validating 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, prioritizing scientific accuracy over traditional dogma.

ValidationWorkflow Start Sample: 2,4,5-tribromo- 1-(difluoromethyl)-1H-imidazole PreTreat Pre-treatment: Vacuum Dry 40°C (24h) Start->PreTreat MethodChoice Select Primary Validation Method PreTreat->MethodChoice qNMR Method A: qNMR (1H) Internal Std: Maleic Acid Solvent: DMSO-d6 MethodChoice->qNMR Preferred (Absolute Purity) EA Method B: Elemental Analysis Additive: WO3 or V2O5 Tin Capsule MethodChoice->EA If Journal Requires AnalyzeNMR Analyze Spectrum: Target: -CHF2 Triplet Check: Integral vs. Std qNMR->AnalyzeNMR AnalyzeEA Analyze Data: Check C, N % (±0.4%) Ignore H % deviation EA->AnalyzeEA Decision Purity Confirmed? AnalyzeNMR->Decision AnalyzeEA->Decision Pass PASS: Generate CoA Decision->Pass >98% Fail FAIL: Recrystallize Decision->Fail <98%

Caption: Decision tree for validating poly-halogenated imidazole purity. qNMR is the preferred path due to the compound's low hydrogen content and halogen interference issues in EA.

Conclusion

For 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole , standard Elemental Analysis is a flawed metric due to the compound's 0.28% hydrogen content and aggressive halogen combustion products.

Recommendation:

  • Use qNMR as the primary self-validating system for absolute purity. It isolates the single proton on the difluoromethyl group, providing a direct molar purity measurement without interference from the bromine matrix.

  • If Elemental Analysis is mandatory for publication, use Tungsten(VI) Oxide additives and explicitly justify the exclusion of Hydrogen tolerances in your supporting information.

References

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Galbraith Laboratories. (2025). Elemental Testing: Halogen Analysis Protocols. [Link]

  • Analytik Jena. (2023). Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Application Note. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

While a specific Safety Data Sheet (SDS) for 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is not publicly available, its structure as a halogenated, heterocyclic organic compound necessitates its treatment as hazardous waste. Brominated organic compounds can be toxic and environmentally persistent, and landfilling is often prohibited.[1][2] Therefore, a conservative approach to its disposal is essential.

Immediate Safety & Hazard Assessment

Before handling, it is crucial to understand the potential hazards. Based on structurally similar compounds, such as other brominated imidazoles, this compound should be handled as if it is harmful if swallowed, and capable of causing skin and eye irritation.[3][4]

Personal Protective Equipment (PPE): Always wear the following when handling 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole or its waste:

  • Safety Goggles: Use tightly fitting safety goggles or a face shield.[5][6]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

  • Lab Coat: A lab coat must be worn to protect from accidental splashes.

  • Ventilation: All handling of the compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[2]

Step 1: Designate a Waste Container

  • Select a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[3][7] Plastic is often preferred to minimize the risk of breakage.[3]

  • The container must be in good condition, free from cracks or leaks.[8]

Step 2: Label the Container Correctly

  • The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[9][10]

  • The label must include the full chemical name: "2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole" and any other solvents or reagents present in the waste, with their approximate concentrations.[8] Do not use abbreviations or chemical formulas.[8]

  • Indicate the primary hazards (e.g., Irritant, Toxic).

Step 3: Segregate as Halogenated Organic Waste

  • This compound is a halogenated organic waste. It is imperative to keep it separate from non-halogenated waste.[2][11]

  • Rationale: Halogenated waste requires specific treatment, typically high-temperature incineration with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[2][12] Mixing it with non-halogenated solvents, which can sometimes be recycled as fuel, contaminates the entire waste stream and forces the more expensive and complex disposal method for the entire volume.[2]

Step 4: Accumulate Waste Safely

  • Keep the waste container tightly closed at all times, except when adding waste.[8][9] Do not leave a funnel in the container.[8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[8][9]

  • The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a tray) to contain any potential leaks.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole.

G cluster_prep Preparation & Collection cluster_segregation Segregation Decision cluster_storage Accumulation cluster_disposal Final Disposal start Waste Generation (e.g., reaction mixture, contaminated wipes) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Waste Container 'Hazardous Waste' 'Halogenated Organic' ppe->container is_solid Is waste solid or liquid? container->is_solid solid_waste Collect in lined, labeled pail for solids. is_solid->solid_waste Solid liquid_waste Collect in compatible, sealed carboy for liquids. is_solid->liquid_waste Liquid saa Store in designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa check_full Container >90% full? saa->check_full check_full->saa No ehs_request Submit Waste Pickup Request to Environmental Health & Safety (EHS) check_full->ehs_request Yes disposal EHS transports for incineration at a licensed facility. ehs_request->disposal

Caption: Disposal workflow for 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole waste.

Disposal Procedures for Different Waste Types

  • Neat Compound and Solutions: Collect directly into your designated halogenated liquid waste container.

  • Contaminated Solids (e.g., silica gel, filter paper): Collect in a separate, clearly labeled container for solid halogenated waste. A plastic pail with a liner is often suitable.[13]

  • Contaminated Labware (e.g., pipette tips, gloves): These should also be placed in the solid halogenated waste container.[13]

  • Empty Containers: To be disposed of as regular lab glass or plastic, the container must be thoroughly emptied, with only minimal residue remaining.[13] It should then be rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as halogenated hazardous waste.[13] After rinsing, deface or remove all labels before placing the container in the appropriate recycling bin.[13]

Requesting Disposal and Record Keeping

When your waste container is approximately 90% full, you must request a pickup from your institution's Environmental Health and Safety (EHS) department.[3][8]

  • EPA Regulations: Once a container is full, it must be removed from the SAA within 72 hours.[8] However, partially filled containers can typically be accumulated for longer periods, often up to one year, as long as accumulation limits are not exceeded.[9][14]

  • Documentation: Maintain accurate records of what has been added to the waste container. This is not only a regulatory requirement but is crucial for the safety of EHS personnel.

Quantitative Data Summary

The following table summarizes key operational limits and standards for managing this type of hazardous waste, based on general EPA and institutional guidelines.

ParameterGuideline / LimitRationale & Source(s)
Waste Stream Classification Halogenated Organic WastePresence of Bromine (a halogen) requires specific disposal pathways.[2]
Container Fill Capacity Do not exceed 90% fullTo allow for vapor expansion and prevent spills during transport.[3]
Satellite Accumulation Limit Max 55 gallons per SAAFederal limit for hazardous waste accumulation in a laboratory setting.[9][10]
Full Container Removal Within 3 days of becoming fullEPA regulation to prevent prolonged storage of large waste quantities in labs.[3][8]
PPE Standard (Eyes) ANSI Z87.1 / EN166Ensures adequate protection against chemical splashes.[4][5]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations. Always prioritize consultation with your institution's EHS office, as they are the final authority on waste disposal procedures at your specific location.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University | Research. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]

  • Laboratory Waste Management Guidelines . East Tennessee State University. Available from: [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania | EHRS. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available from: [Link]

  • Safety Data Sheet for 2,5-dibromo-4-nitro-1H-imidazole . Acros PharmaTech Limited. Available from: [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents . University of Louisville | DEHS. Available from: [Link]

  • Illinois Administrative Code Title 35, Part 729: Landfills: Prohibited Hazardous Wastes . Illinois Pollution Control Board. Available from: [Link]

  • Organic Solvent Waste Disposal . University of British Columbia | Safety & Risk Services. Available from: [Link]

  • Safety Data Sheet for Imidazole [2M], pH 7.5 . Cepham Life Sciences. Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268. Available from: [Link]

  • Safety Data Sheet: IMIDAZOLE . ChemSupply Australia. Available from: [Link]

  • Managing waste that may contain brominated flame retardants . New Zealand Ministry for the Environment. Available from: [Link]

  • Laboratory Hazardous Waste Management . University of British Columbia | MedNet. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University | Office for Research Safety. Available from: [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co. KG. Available from: [Link]

Sources

Personal Protective Equipment & Handling Guide: 2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Heterocycle / Fluorinated Imidazole Physical State: Solid (Crystalline powder) Primary Hazard Drivers: [1]

  • Inhalation Toxicity: High risk of respiratory sensitization due to the tribromo-motif and potential dust generation.

  • Corrosivity/Irritation: Structural analogs (e.g., 2,4,5-tribromoimidazole) exhibit Category 1C skin corrosion or severe irritation.

  • Thermal Decomposition: The difluoromethyl group (

    
    ) poses a latent risk of Hydrogen Fluoride (HF) evolution under fire conditions or extreme acidic hydrolysis.
    

Immediate Action Required:

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (CFH).

  • Skin Barrier: Double-gloving strategy (Nitrile/Laminate) is mandatory.

  • Respiratory: N95/P100 masking is insufficient if handled outside a CFH; Powered Air-Purifying Respirator (PAPR) required for spill cleanup >10g.

Risk Assessment & Biological Rationale

As a Senior Application Scientist, I prioritize the "why" behind safety protocols. This compound combines the lipophilicity of heavy halogens (bromine) with the metabolic stability of the difluoromethyl group.

  • Lipophilic Transport: The three bromine atoms significantly increase the compound's lipophilicity compared to the parent imidazole. This facilitates rapid dermal absorption, carrying the potentially cytotoxic imidazole core into the bloodstream.

  • The Difluoromethyl Factor: While generally stable, the

    
     bond can degrade under high thermal stress or strong Lewis acid conditions. Unlike trifluoromethyl groups, the proton on the difluoromethyl carbon allows for specific hydrogen-bonding interactions but also introduces a unique reactivity profile that necessitates strict temperature control during disposal.
    

PPE Matrix: Layered Defense System

The following matrix prescribes protection levels based on operational scale.

Protection LayerStandard Operation (<10g)Scale-Up / Synthesis (>10g)Rationale
Ocular Chemical Splash GogglesFace Shield + GogglesPrevents corneal damage from corrosive dust or splashes.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil)Laminate Barrier: 1. Inner: Nitrile2.[1][2] Outer: Silver Shield® (EVOH)Halogenated heterocycles can permeate standard nitrile over time. EVOH provides broad-spectrum resistance.
Dermal (Body) Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Disposable)Prevents dust accumulation on street clothes; Tyvek resists dry particulate penetration.
Respiratory None (Hood use mandatory)PAPR with OV/AG/HEPA cartridgesRequired only if engineering controls (fume hood) fail or during spill cleanup.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system where each step confirms the safety of the previous one.

Phase A: Preparation & Weighing
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Why: Brominated powders are often static-prone; static discharge can disperse toxic dust outside the balance enclosure.

  • The "Transfer Box" Method: Place the receiving flask and the chemical container inside a secondary containment tray within the hood. Never transfer the open container across the lab bench.

Phase B: Solubilization & Reaction
  • Solvent Selection: When dissolving 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, avoid strong protic acids unless the reaction dictates it, to maintain the integrity of the difluoromethyl group.

  • Ventilation Check: Verify hood sash is at the "Safe" position (usually 18 inches).

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames or heat guns to prevent thermal degradation and potential HF release.

Phase C: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) inside the hood.

  • Glove Removal: Use the "beak" method to remove outer gloves inside the hood, disposing of them as solid hazardous waste immediately.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling 2,4,5-tribromo-1- (difluoromethyl)-1H-imidazole CheckHood Verify Fume Hood Flow (>100 fpm) Start->CheckHood PPE_Check Don PPE: Double Nitrile + Goggles + Lab Coat CheckHood->PPE_Check Scale_Decision Is Quantity > 10g? PPE_Check->Scale_Decision Enhanced_PPE Upgrade to Tyvek® Sleeves & Silver Shield® Gloves Scale_Decision->Enhanced_PPE Yes Weighing Weighing Procedure (Use Static Eliminator) Scale_Decision->Weighing No Enhanced_PPE->Weighing Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Cleanup Spill Protocol: Use HF-compatible absorbent (Calcium Gluconate on standby) Spill->Cleanup Yes Disposal Disposal: Segregated Halogenated Waste Spill->Disposal No Cleanup->Disposal

Figure 1: Operational safety workflow illustrating decision nodes for scale-up and emergency response.

Disposal & Waste Management

Disposal of fluorinated brominated imidazoles requires strict segregation to prevent downstream environmental contamination (PFAS-adjacent concerns) and incinerator damage.

Waste Stream Segregation
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Solid Toxic Waste - Halogenated Organics."

  • Liquid Waste: Collect mother liquors and rinses in "Halogenated Organic Solvent Waste."

    • Critical Note: Do NOT mix with strong acid waste streams. The potential (albeit low) for fluoride generation necessitates keeping the pH neutral to basic.

Destruction Method

The preferred destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing. This ensures the complete mineralization of the tribromo- and difluoromethyl- moieties, preventing the formation of persistent organic pollutants.

Emergency Response Scenarios

Scenario A: Skin Contact (Solid or Solution)
  • Immediate Action: Move to the safety shower/sink immediately.

  • Wash: Rinse with copious amounts of water for 15 minutes .

  • Neutralization: Do not use vinegar or baking soda on the skin. Use mild soap.

  • Medical: Seek medical attention. If the compound was in a solvent (e.g., DMSO), inform medical personnel that percutaneous absorption is highly likely.

Scenario B: Thermal Decomposition / Fire
  • Hazard: Potential release of Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

  • Response: Evacuate the lab. Firefighters must wear full SCBA.[3]

  • First Aid (Inhalation): If smoke/fumes were inhaled, Calcium Gluconate nebulization may be required (consult Poison Control).

References

  • PubChem. (2025). 2,4,5-Tribromo-1-methyl-1H-imidazole (Compound Summary). National Library of Medicine. [Link][4]

    • Context: Used as a primary structural analog for toxicity estimation (Acute Tox 4, Irritant) due to the shared tribromo-imidazole core.
  • Thermo Scientific Chemicals. (2024).[1][5][6] 2,4,5-Tribromoimidazole Safety Data Sheet.[7] Fisher Scientific.[2][7][8] [Link]

    • Context: Establishes the baseline hazards for the non-alkylated parent compound (Skin/Eye Corrosion risk).
  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.[Link]

    • Context: Provides authoritative guidance on the high-temperature incineration requirements for fluorin
  • Context: General handling protocols for corrosive/irritant heterocyclic solids.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.